molecular formula C18H18O5 B12326615 3'-Methylflavokawin

3'-Methylflavokawin

Cat. No.: B12326615
M. Wt: 314.3 g/mol
InChI Key: SEWZLIZAUPQMMM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2',4-Dihydroxy-3'-methyl-4',6'-dimethoxychalcone has been reported in Humulus lupulus with data available.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+

InChI Key

SEWZLIZAUPQMMM-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 3'-Methylflavokawin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural origins and detailed isolation methodologies for 3'-Methylflavokawin, a chalcone attracting interest within the scientific community. This document provides a consolidated resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering insights into its sources, extraction, purification, and potential biological interactions.

Natural Occurrences of this compound and Related Chalcones

This compound belongs to the flavokawain class of chalcones. While specific data on the widespread natural occurrence of this compound is limited, its structural relatives, flavokawain A, B, and C, are well-documented constituents of the kava plant (Piper methysticum). Furthermore, the broader class of chalcones is prevalent in the plant kingdom, with notable concentrations in species of the genera Alpinia and Piper. One report also indicates that this compound can be isolated from Humulus lupulus (hops).

Quantitative Analysis of Related Flavokawains

Precise quantitative data for this compound in natural sources remains an area for further investigation. However, analysis of related compounds in Piper methysticum provides valuable context. High-performance liquid chromatography (HPLC) analysis of an ethanolic extract of kava has quantified the concentrations of its primary flavokawain constituents.

CompoundConcentration (mg/100 mg of ethanolic extract)
Flavokawain A0.62 ± 0.01
Flavokawain B0.34 ± 0.01
Flavokawain C0.14 ± 0.003

Table 1: Quantitative data for flavokawains A, B, and C in an ethanolic extract of Piper methysticum.[1]

Experimental Protocols: Isolation and Purification

A definitive, detailed protocol for the isolation of this compound from a natural source is not extensively documented in publicly available literature. However, by adapting established methodologies for the separation of flavonoids and chalcones from plant matrices, a robust purification strategy can be devised. The following section outlines a generalized yet comprehensive experimental workflow.

Extraction

The initial step involves the extraction of the raw plant material (e.g., dried and powdered rhizomes of Piper methysticum or flowers of Humulus lupulus).

Protocol:

  • Maceration: The ground plant material is submerged in a suitable organic solvent, such as ethanol or acetone, at room temperature.

  • Agitation: The mixture is agitated for a prolonged period (24-48 hours) to ensure thorough extraction of secondary metabolites.

  • Filtration: The mixture is filtered to separate the liquid extract from the solid plant debris.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation using Column Chromatography

The crude extract, a complex mixture of compounds, is then subjected to column chromatography for initial separation.

Protocol:

  • Column Packing: A glass column is packed with a stationary phase, typically silica gel, suspended in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: A gradient of solvents with increasing polarity is passed through the column. This is typically achieved by gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., n-hexane).

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify fractions containing compounds with similar chromatographic behavior. Fractions with similar profiles are pooled.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Fractions enriched with the target compound are further purified using preparative HPLC, a high-resolution technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.

Protocol:

  • Column Selection: A reversed-phase column (e.g., C18) is typically used for the separation of flavonoids and chalcones.

  • Mobile Phase Optimization: An optimal mobile phase is determined through analytical HPLC. This is often a mixture of water (acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed.

  • Sample Injection: The semi-purified fraction is dissolved in the mobile phase and injected into the preparative HPLC system.

  • Fraction Collection: The eluate is monitored by a UV detector, and fractions corresponding to the desired peak are collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Signaling Pathway Interactions

While direct experimental evidence for the interaction of this compound with specific signaling pathways is limited, the broader class of flavonoids is known to modulate key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, influencing a wide range of cellular processes. Flavonoids have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, thereby modulating downstream gene expression.

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression 3_Methylflavokawin This compound 3_Methylflavokawin->ERK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling network that promotes cell survival and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been reported to inhibit the activation of PI3K and the subsequent phosphorylation of Akt.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Growth Cell Survival & Growth Downstream Effectors->Cell Survival & Growth 3_Methylflavokawin This compound 3_Methylflavokawin->PI3K Inhibition

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow Diagram

The logical flow of isolating and identifying this compound from a natural source is depicted in the following diagram.

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Semi-purified Fractions Semi-purified Fractions Column Chromatography->Semi-purified Fractions Preparative HPLC Preparative HPLC Semi-purified Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Structural Elucidation Structural Elucidation Pure this compound->Structural Elucidation MS_NMR MS, NMR Structural Elucidation->MS_NMR

Caption: General workflow for the isolation and identification of this compound.

References

An In-depth Technical Guide to 3'-Methylflavokawin A: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin A is a naturally occurring chalcone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound A is a chalconoid, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The systematic name for this compound A is (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Table 1: Chemical Identifiers for this compound A

IdentifierValue
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
CAS Number 1044743-35-2[1]
Molecular Formula C₁₈H₁₈O₅[1]
SMILES CC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC

Physicochemical Properties

A summary of the known physicochemical properties of this compound A is provided below. It is important to note that while some experimental data is available, other values may be predicted from computational models.

Table 2: Physicochemical Properties of this compound A

PropertyValueSource
Molecular Weight 314.3 g/mol [1]
Appearance Yellow powder[2]
Melting Point Not available
Boiling Point Not available
Solubility No specific data available. General advice for chalcones suggests warming and sonication for better dissolution in stock solutions.[2]
logP (Octanol-Water Partition Coefficient) Not available

Biological Activities and Mechanism of Action

This compound A, as a member of the flavokawain family, is anticipated to possess significant biological activities, primarily in the realms of cancer and inflammation. While specific quantitative data for this compound A is limited in the public domain, the biological activities of closely related methyl-substituted flavones and flavanones provide strong evidence for its potential therapeutic effects.

Anticancer Activity

Chalcones and related flavonoids have demonstrated promising anticancer effects. Studies on similar compounds suggest that this compound A may inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the ERK (Extracellular signal-regulated kinase) pathway.

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell division and proliferation.[2] Dysregulation of this pathway is a hallmark of many cancers. It is hypothesized that this compound A may exert its anticancer effects by inhibiting key components of this pathway, such as the kinases Raf, MEK, and ERK, thereby leading to a reduction in the transcription of genes that promote cancer cell growth.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation MFA This compound A MFA->RAF Inhibition MFA->MEK MFA->ERK

Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound A.
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Flavonoids are well-known for their anti-inflammatory properties. Research on related methyl-substituted flavones and flavanones has demonstrated their ability to suppress inflammatory responses in cellular models.[3][4][5] A primary mechanism underlying these effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound A is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression. The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a key inflammatory mediator.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ub NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Inflammation MFA This compound A MFA->IKK Inhibition

Proposed mechanism of NF-κB pathway inhibition by this compound A.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound A's biological activities. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound A on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound A stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound A in a complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound A (serial dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cell viability assay.
Western Blot Analysis of NF-κB Pathway Proteins

This protocol is designed to assess the effect of this compound A on the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound A

  • LPS (lipopolysaccharide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound A for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein levels.

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants to assess the anti-inflammatory effect of this compound A.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound A

  • LPS

  • Cell culture medium

  • Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate. Pre-treat with different concentrations of this compound A for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples.

Conclusion

This compound A is a promising natural product with potential anticancer and anti-inflammatory activities. Its mechanism of action is likely to involve the modulation of key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining more specific quantitative data on the biological activities of this compound A and elucidating the precise molecular targets and mechanisms responsible for its effects. Such research will be crucial for the development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Biosynthesis of 3'-Methylflavokawin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawains, a group of chalcones predominantly found in the kava plant (Piper methysticum), have garnered significant interest for their diverse pharmacological activities. While flavokawain A, B, and C are the most well-characterized members, the biosynthesis of other derivatives, such as the hypothetical 3'-Methylflavokawin, represents an area of active investigation. This technical guide delineates a proposed biosynthetic pathway for this compound in plants, drawing upon established principles of flavonoid and chalcone metabolism. The pathway initiates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions involving chalcone synthase, hydroxylases, and O-methyltransferases. This document provides a comprehensive overview of the key enzymes, their putative functions, and relevant quantitative data. Furthermore, it details experimental protocols for the elucidation of this pathway and the characterization of its constituent enzymes. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows, offering a clear and concise reference for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to begin with the core flavonoid pathway, starting from the amino acid phenylalanine. The pathway converges on the formation of a chalcone scaffold, which is subsequently modified by hydroxylation and a series of methylation events to yield the final product.

The key enzymatic steps are proposed as follows:

  • Phenylpropanoid Pathway: The pathway commences with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational chalcone structure, naringenin chalcone.[1][2]

  • B-ring Hydroxylation: To introduce the 3'-hydroxyl group, a flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, is proposed to catalyze the hydroxylation of naringenin chalcone at the 3' position of the B-ring, yielding eriodictyol chalcone.

  • A- and B-ring Methylation: A series of regiospecific O-methyltransferases (OMTs) are responsible for the methylation of the hydroxyl groups. Based on the structures of known flavokawains, it is hypothesized that specific OMTs catalyze the methylation of the 4'- and 6'-hydroxyl groups on the A-ring and the 3'-hydroxyl group on the B-ring. The order of these methylation steps may vary. S-adenosyl-L-methionine (SAM) serves as the methyl group donor in these reactions.[3][4]

The final proposed product, this compound, would possess a chalcone backbone with methoxy groups at the 4'-, 6'-, and 3'- positions.

3-Methylflavokawin_Biosynthesis cluster_OMT1 Phe L-Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone (2',4',6',4-tetrahydroxychalcone) CoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone EriodictyolChalcone Eriodictyol Chalcone (2',4',6',3,4-pentahydroxychalcone) NaringeninChalcone->EriodictyolChalcone F3'H Intermediate1 Intermediates (partially methylated) EriodictyolChalcone->Intermediate1 OMT(s) OMTs_edge Methylflavokawin This compound Intermediate1->Methylflavokawin OMT(s) SAM SAM SAM->OMTs_edge SAH SAH OMTs_edge->SAH

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited due to the hypothetical nature of this specific pathway. However, kinetic data for related enzymes from the flavonoid and chalcone biosynthesis pathways provide valuable benchmarks.

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismReference
Chalcone Synthase (CHS) p-Coumaroyl-CoA1.81.8 pkat/mgHordeum vulgare[5]
Malonyl-CoA11-Hordeum vulgare[5]
Flavonoid 3'-O-Methyltransferase Quercetin15.20.12 pkat/µgCitrus reticulata[4]
Luteolin25.60.08 pkat/µgCitrus reticulata[4]
Catechol-O-Methyltransferase (COMT) Catechol140-Rat Liver[6]
3,4-Dihydroxy-phenylacetic acid40-Rat Liver[6]

Experimental Protocols

Elucidating the proposed biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Candidate Genes
  • Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on tissues of a plant species known to produce methylated chalcones (e.g., Piper methysticum).

  • Gene Annotation: Identify candidate genes encoding CHS, F3'H, and OMTs based on sequence homology to known enzymes.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into expression vectors.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the candidate O-methyltransferase.

Materials:

  • Purified recombinant OMT enzyme

  • Putative substrate (e.g., eriodictyol chalcone)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • HPLC or LC-MS system

Procedure:

  • Set up a reaction mixture containing the purified enzyme, the chalcone substrate, and SAM in the reaction buffer.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

  • Centrifuge to pellet the protein and analyze the supernatant by HPLC or LC-MS to identify and quantify the methylated product.

  • For kinetic analysis, vary the substrate concentration while keeping the enzyme and SAM concentrations constant. Determine Km and Vmax values from Michaelis-Menten plots.[7]

Enzyme_Assay_Workflow Start Start PurifyEnzyme Purify Recombinant OMT Enzyme Start->PurifyEnzyme SetupReaction Set up Reaction Mixture: Enzyme + Substrate + SAM PurifyEnzyme->SetupReaction Incubate Incubate at Optimal Temperature SetupReaction->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze by HPLC or LC-MS Terminate->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro OMT enzyme assay.

Gene Expression Analysis by qRT-PCR

Objective: To correlate the expression of candidate genes with the accumulation of methylated chalcones in different plant tissues or under various conditions.

Materials:

  • RNA isolated from different plant tissues

  • cDNA synthesis kit

  • Gene-specific primers for CHS, F3'H, OMTs, and a reference gene

  • SYBR Green or other fluorescent dye for real-time PCR

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from plant tissues of interest.

  • Synthesize cDNA from the RNA templates.

  • Perform qRT-PCR using gene-specific primers and a fluorescent dye.

  • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to a stably expressed reference gene.

Metabolite Profiling by LC-MS

Objective: To detect and quantify this compound and its precursors in plant extracts.

Materials:

  • Plant tissue samples

  • Extraction solvent (e.g., methanol or ethanol)

  • LC-MS system with a C18 column

Procedure:

  • Grind plant tissue to a fine powder in liquid nitrogen.

  • Extract the metabolites with the chosen solvent, followed by sonication and centrifugation.[8]

  • Filter the supernatant and inject it into the LC-MS system.

  • Separate the compounds using a suitable gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect the compounds using mass spectrometry and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantify the compounds using a standard curve of an authentic standard, if available.

Logical Relationships and Signaling

The biosynthesis of flavonoids, including chalcones, is often regulated by various developmental and environmental cues. Transcription factors, such as MYB and bHLH proteins, are known to regulate the expression of genes in the flavonoid pathway in response to signals like light, wounding, and pathogen attack. While the specific signaling pathway regulating this compound is unknown, a general model of flavonoid biosynthesis regulation can be proposed.

Regulatory_Pathway Signal Environmental/Developmental Signal (e.g., UV light, Pathogen) Receptor Receptor Signal->Receptor SignalingCascade Signaling Cascade Receptor->SignalingCascade TFs Transcription Factors (e.g., MYB, bHLH) SignalingCascade->TFs Activation Promoter Promoter Regions of Biosynthesis Genes TFs->Promoter Binding Genes CHS, F3'H, OMTs TFs->Genes Transcriptional Regulation Enzymes Biosynthetic Enzymes Genes->Enzymes Translation Product This compound Enzymes->Product Catalysis

Caption: General signaling pathway regulating flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a fascinating area of study with implications for drug development and metabolic engineering. While the exact pathway is yet to be fully elucidated, the proposed route, based on our extensive knowledge of flavonoid metabolism, provides a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to identifying and characterizing the genes and enzymes involved. Further investigation into this pathway will not only enhance our understanding of plant secondary metabolism but may also pave the way for the sustainable production of this potentially valuable bioactive compound.

References

A Comprehensive Review of 3'-Methylflavokawin and Related Flavokawain Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, the flavokawains, primarily isolated from the kava plant (Piper methysticum), have demonstrated promising anticancer properties. This technical guide provides a comprehensive literature review of 3'-Methylflavokawin and its closely related, more extensively studied analogues: Flavokawain A, Flavokawain B, and Flavokawain C.

While research on this compound is currently limited, this review summarizes the available chemical information and biological data. To provide a broader context for researchers, this guide delves into the significant body of work on Flavokawains A, B, and C, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate. This document aims to serve as a valuable resource for those involved in natural product research, oncology, and drug development.

This compound: An Enigmatic Chalcone

This compound is a distinct chemical entity within the flavokawain class. While its existence is confirmed through chemical synthesis and characterization, its biological activities remain largely unexplored in publicly available literature.

Chemical Information:

  • IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

  • CAS Number: 1044743-35-2

  • Molecular Formula: C₁₈H₁₈O₅

  • Molecular Weight: 314.3 g/mol

Biological Activity:

Limited data is available on the biological effects of this compound. One study on "6,3-methylflavokawin," which may be a related compound, reported cytotoxic activity against human HeLa cells with an IC50 value of 12.2 μM. However, the precise structure and relationship to this compound require further clarification. The current body of scientific literature lacks in-depth studies on its mechanism of action, pharmacokinetic profile, and in vivo efficacy. This represents a significant knowledge gap and an opportunity for future research.

Flavokawain A: A Modulator of Cell Cycle and Apoptosis

Flavokawain A (FKA) is the most abundant chalcone in kava extracts and has been the subject of numerous studies investigating its anticancer potential.[1]

Quantitative Data: In Vitro Cytotoxicity of Flavokawain A
Cell LineCancer TypeIC50 (µM)Reference
A549/T (paclitaxel-resistant)Lung Cancer~21[2]
A549Lung Cancer~26[2]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Lines: Paclitaxel-resistant lung cancer A549 (A549/T) and parental A549 cells.[2]

  • Treatment: Cells were treated with FKA at concentrations of 2.5, 5, 10, 20, and 30 µM.[2]

  • Method: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. FKA's effect on normal human hepatic epithelial THLE-3 cells was also evaluated to determine toxicity.[2]

Western Blot Analysis:

  • Cell Lines: RT4 bladder cancer cells.[1]

  • Procedure: Cells were treated with or without FKA. After treatment, protein lysates (20–80 µg) were separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with specific primary antibodies.[1]

  • Visualization: Proteins were visualized using an enhanced chemiluminescence detection system.[1]

In Vivo Tumor Growth Inhibition:

  • Animal Model: Nude mice subcutaneously injected with RT4 bladder cancer cells.[1]

  • Treatment: Mice received daily oral administration of either a vehicle control or 50 mg/kg of FKA.[1]

  • Results: FKA treatment significantly reduced the growth rate of tumors and attenuated tumor growth by 64% compared to the control group.[1]

Signaling Pathways

Flavokawain A has been shown to induce G1 and G2-M cell cycle arrests, depending on the p53 status of the cancer cells.[1] In p53 wild-type cells, FKA upregulates p21 and p27, leading to a G1 arrest. In p53 mutant cells, it induces a G2-M arrest.[1] FKA also induces apoptosis through a Bax protein-dependent and mitochondria-dependent pathway.[3][4] It causes a loss of mitochondrial membrane potential and the release of cytochrome c.[3][5]

Flavokawain_A_Cell_Cycle_Arrest cluster_p53wt p53 Wild-Type Cells cluster_p53mut p53 Mutant Cells FKA Flavokawain A p53_wt p53 p27 p27 (KIP1) upregulation FKA->p27 p53_mut Mutant p53 Myt1_Wee1 Myt1/Wee1 downregulation FKA->Myt1_Wee1 CyclinB1 Cyclin B1 accumulation FKA->CyclinB1 p21 p21 (WAF1/CIP1) upregulation p53_wt->p21 CDK2 CDK2 inhibition p21->CDK2 p27->CDK2 G1_arrest G1 Phase Arrest CDK2->G1_arrest CDK1 CDK1 activation Myt1_Wee1->CDK1 CyclinB1->CDK1 G2M_arrest G2/M Phase Arrest CDK1->G2M_arrest

Flavokawain A's differential effects on cell cycle progression in p53 wild-type versus mutant cancer cells.

Flavokawain B: A Potent Inducer of Apoptosis

Flavokawain B (FKB) is another key chalcone from the kava plant with well-documented anticancer activities. Its primary mechanism of action involves the induction of apoptosis through multiple signaling pathways.

Quantitative Data: In Vitro Cytotoxicity of Flavokawain B
Cell LineCancer TypeIC50 (µM)Reference
SNU-478Cholangiocarcinoma69.4[6]
MCF-7Breast Cancer7.70 ± 0.30 µg/mL[7]
MDA-MB-231Breast Cancer5.90 ± 0.30 µg/mL[7]
Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Lines: Human cholangiocarcinoma cell line SNU-478.[6]

  • Treatment: Cells were treated with FKB at concentrations ranging from 0-100 μmol/l for 72 hours.[6]

  • Method: Cell viability was determined by measuring the absorbance at 570 nm after incubation with MTT solution.[8]

Western Blot Analysis for Apoptotic Proteins:

  • Cell Lines: Synovial sarcoma cell lines SYO-I and HS-SY-II.[8]

  • Procedure: Equal amounts of protein (50 μg) from cell lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was incubated with primary antibodies against DR5, Bim, Puma, survivin, Bax, and Bcl-2 overnight at 4°C.[8]

  • Visualization: Immunoreactive bands were visualized using an enhanced chemiluminescence detection system.[8]

In Vivo Xenograft Model:

  • Animal Model: Subcutaneous xenograft model using SUN-478 cells in mice.[6]

  • Treatment: The study evaluated the in vivo effect of FKB on cholangiocarcinoma.[6]

  • Results: The FKB single treatment group showed inhibition of tumor growth.[6]

Signaling Pathways

Flavokawain B is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It upregulates the expression of pro-apoptotic proteins such as DR5, Bim, Puma, and Bax, while down-regulating anti-apoptotic proteins like survivin and Bcl-2.[8][9] FKB treatment leads to the activation of caspases-3/7, -8, and -9.[8][9] Furthermore, FKB has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][10]

Flavokawain_B_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_iap IAP Family FKB Flavokawain B DR5 Death Receptor 5 (DR5) upregulation FKB->DR5 Bax Bax upregulation FKB->Bax Bcl2 Bcl-2 downregulation FKB->Bcl2 Survivin Survivin downregulation FKB->Survivin Casp8 Caspase-8 activation DR5->Casp8 Casp37 Caspase-3/7 activation Casp8->Casp37 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp9->Casp37 Survivin->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Flavokawain B-induced apoptosis via the extrinsic and intrinsic signaling pathways.

Flavokawain C: An Inhibitor of Cell Proliferation and Migration

Flavokawain C (FKC) has also demonstrated significant anticancer properties, particularly in liver and colon cancer cells.[9][11] Its mechanism of action involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and migration.

Quantitative Data: In Vitro Cytotoxicity of Flavokawain C
Cell LineCancer TypeIC50 (µM)Reference
T24Bladder Cancer≤17[9]
RT4Bladder Cancer≤17[9]
EJBladder Cancer≤17[9]
L02Liver Cancer<60[9]
HepG2Liver Cancer<60[9]
Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Lines: Huh-7, HepG2, Hep3B (liver cancer), and MIHA (normal liver) cells.[11]

  • Treatment: Cells were treated with various concentrations of FKC for 48 hours.[11]

  • Method: Cell viability was assessed by measuring the absorbance at 490 nm after the addition of MTT solution and dissolution of formazan crystals in DMSO.[11]

Trans-well Migration Assay:

  • Cell Lines: Liver cancer cells.[11]

  • Treatment: Cells were treated with 4, 8, and 16 μM of FKC for 48 hours.[11]

  • Method: A cell suspension was added to the upper chamber of a Trans-well plate, and the lower chamber contained a chemoattractant. After 48 hours, migrated cells on the lower surface were fixed, stained with crystal violet, and counted.[11]

In Vivo Xenograft Tumor Growth:

  • Animal Model: BALB/c nude mice bearing Huh-7-derived xenograft tumors.[11]

  • Treatment: Mice were administered either PBS or 16 mg/kg of FKC every other day for two weeks.[11]

  • Results: FKC significantly inhibited tumor growth rate without affecting the body weight of the mice.[11]

Signaling Pathways

Recent studies have elucidated that Flavokawain C exerts its anticancer effects by targeting the FAK/PI3K/AKT signaling pathway.[11] Inhibition of this pathway leads to reduced cell proliferation and migration in liver cancer cells. FKC treatment has been shown to decrease the phosphorylation of FAK, PI3K, and AKT in a dose-dependent manner.[11]

Flavokawain_C_FAK_PI3K_AKT_Pathway FKC Flavokawain C pFAK p-FAK FKC->pFAK inhibition FAK FAK (Focal Adhesion Kinase) FAK->pFAK phosphorylation pPI3K p-PI3K pFAK->pPI3K PI3K PI3K PI3K->pPI3K phosphorylation pAKT p-AKT pPI3K->pAKT AKT AKT AKT->pAKT phosphorylation Proliferation Cell Proliferation pAKT->Proliferation Migration Cell Migration pAKT->Migration

Inhibition of the FAK/PI3K/AKT signaling pathway by Flavokawain C.

Conclusion and Future Directions

The flavokawains, particularly Flavokawain A, B, and C, have demonstrated significant potential as anticancer agents in a variety of preclinical models. They exert their effects through the modulation of critical cellular processes, including cell cycle progression, apoptosis, and cell migration, by targeting key signaling pathways. The detailed experimental protocols and quantitative data presented in this review provide a solid foundation for researchers to build upon.

The limited research on this compound highlights a clear area for future investigation. Its structural similarity to the other flavokawains suggests it may possess similar or unique biological activities. Future studies should focus on the synthesis of this compound and its analogues, followed by comprehensive in vitro and in vivo screening to elucidate their pharmacological profiles and mechanisms of action. Such research will be crucial in expanding our understanding of the structure-activity relationships within the flavokawain class and could lead to the development of novel and effective cancer therapeutics.

References

3'-Methylflavokawin: A Technical Guide on its Discovery and Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and biological characterization of 3'-Methylflavokawin, a prenylflavonoid with emerging anticancer potential. Due to the limited availability of data on this compound, this guide also incorporates detailed information on its close structural analogs, Flavokawain A, B, and C, to provide a broader context for its potential mechanisms of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to support further research and development efforts in the field of oncology.

Introduction

Flavonoids and chalcones are classes of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Among these, the flavokawains, a group of chalcones predominantly found in the kava plant (Piper methysticum), have demonstrated promising cytotoxic effects against various cancer cell lines. This compound, a specific chalcone, has been identified and isolated from Humulus lupulus (hops). While research on this particular compound is still in its nascent stages, its structural similarity to other well-studied flavokawains suggests it may possess comparable biological activities. This guide aims to consolidate the current knowledge on this compound and its analogs to facilitate further investigation into its therapeutic potential.

Initial Discovery and Synthesis

Discovery of this compound

This compound is a naturally occurring chalcone that can be isolated from the herbs of Humulus lupulus. Its chemical structure is characterized by a chalcone backbone with specific methylation and hydroxylation patterns.

Chemical Structure of this compound:

  • Molecular Formula: C₁₈H₁₈O₅

  • CAS Number: 1044743-35-2

Synthesis of Flavokawain Derivatives

General Synthesis Workflow for Flavokawain Analogs:

G General Synthesis of Flavokawain Analogs cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Flavokawain Flavokawain Analog Condensation->Flavokawain

Caption: General workflow for the synthesis of flavokawain analogs.

In Vitro Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Table 1: IC50 Values of this compound and its Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound HeLaCervical Cancer12.2
Flavokawain A T24Bladder Cancer16.7[1]
RT4Bladder Cancer20.8[1]
UMUC-3Bladder Cancer17.7[1]
HT1376Bladder Cancer14.7[1]
5637Bladder Cancer13.1[1]
TCCSUPBladder Cancer10.55[1]
HT1197Bladder Cancer7.9[1]
Flavokawain B MDA-MB-231Breast Cancer12.3[2]
MCF-7Breast Cancer33.8[2]
A375Melanoma7.16 (µg/mL)[3]
A2058Melanoma10.8 (µg/mL)[4]
SNU-478Cholangiocarcinoma69.4[5]
Flavokawain C HCT 116Colon Cancer12.75[6][7]
T24Bladder Cancer< 17[7]
RT4Bladder Cancer< 17[7]
EJBladder Cancer< 17[7]
HepG2Liver Cancer57.04[7]
Huh-7Liver Cancer23.42[8]
Hep3BLiver Cancer28.88[8]

Mechanism of Action

The anticancer activity of flavokawains is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily through the modulation of key signaling pathways.

Induction of Apoptosis

Flavokawains have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Apoptosis Induction by Flavokawains cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Flavokawains Flavokawains DR Death Receptors (e.g., DR5) Flavokawains->DR Upregulates Bax Bax Flavokawains->Bax Upregulates Bcl2 Bcl-2 Flavokawains->Bcl2 Downregulates Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Flavokawain-induced apoptosis signaling pathways.

Cell Cycle Arrest

Flavokawains can halt the progression of the cell cycle, typically at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.

G Cell Cycle Arrest by Flavokawains cluster_g2m G2/M Transition Flavokawains Flavokawains CyclinB1 Cyclin B1 Flavokawains->CyclinB1 Downregulates CDK1 CDK1 (Cdc2) Flavokawains->CDK1 Downregulates Cdc25c Cdc25c Flavokawains->Cdc25c Downregulates Myt1_Wee1 Myt1/Wee1 Flavokawains->Myt1_Wee1 Upregulates M_Phase M Phase CyclinB1->M_Phase G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest CDK1->M_Phase CDK1->G2M_Arrest Cdc25c->CDK1 Myt1_Wee1->CDK1 G2_Phase G2 Phase G2_Phase->M_Phase

Caption: Flavokawain-induced G2/M cell cycle arrest.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The anticancer effects of flavokawains are also linked to their ability to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.

G Inhibition of Pro-Survival Pathways by Flavokawains cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_survival Cellular Response Flavokawains Flavokawains PI3K PI3K Flavokawains->PI3K Ras Ras Flavokawains->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Flavokawain-mediated inhibition of PI3K/Akt and MAPK pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anticancer activity of flavokawains. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[9]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10]

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.[10]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases, cyclins).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against cervical cancer cells. While specific data on this compound remains limited, the extensive research on its close analogs, Flavokawain A, B, and C, provides a strong foundation for understanding its potential anticancer mechanisms. These mechanisms likely involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways such as PI3K/Akt and MAPK.

Future research should focus on a more comprehensive evaluation of this compound's anticancer activity across a broader panel of cancer cell lines. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways it modulates. Furthermore, in vivo studies are necessary to assess its efficacy and safety in preclinical models. The synthesis of derivatives of this compound could also lead to the development of more potent and selective anticancer agents. This in-depth technical guide serves as a valuable resource to stimulate and guide these future research endeavors.

References

An In-Depth Technical Guide to 3'-Methylflavokawin: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin is a member of the chalcone family, a class of flavonoids known for their diverse biological activities. As a derivative of flavokawain B, it is of significant interest to researchers in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of this compound, intended to serve as a foundational resource for further research and development.

Physical and Chemical Characteristics

This compound is a yellow powder. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed as follows.

PropertyValueSource/Method
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one-
Molecular Formula C₁₈H₁₈O₅--INVALID-LINK--
Molecular Weight 314.3 g/mol --INVALID-LINK--
CAS Number 1044743-35-2-
Appearance Yellow powderGeneral observation for chalcones
Solubility Soluble in ethanol, DMSO, and dimethylformamide.Based on solubility of Flavokawain B[1]

Synthesis and Isolation

Synthetic Approach: Claisen-Schmidt Condensation

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This method is widely used for the synthesis of chalcones and their derivatives.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-hydroxy-4,6-dimethoxy-3-methylacetophenone 2-hydroxy-4,6-dimethoxy- 3-methylacetophenone 3-Methylflavokawin This compound 2-hydroxy-4,6-dimethoxy-3-methylacetophenone->3-Methylflavokawin + 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->3-Methylflavokawin + Catalyst Base (e.g., KOH) Solvent Solvent (e.g., Ethanol)

Claisen-Schmidt condensation for this compound synthesis.

Detailed Protocol:

  • Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4,6-dimethoxy-3-methylacetophenone and 4-hydroxybenzaldehyde in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), while stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for an extended period (typically 24-48 hours) to ensure complete reaction.

  • Workup: Pour the reaction mixture into a beaker of ice water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]

Isolation from Natural Sources

This compound is a naturally occurring chalcone found in hops (Humulus lupulus).[4] The isolation of flavonoids from hops typically involves extraction followed by chromatographic separation.

Workflow for Isolation:

G Start Dried Hops (Humulus lupulus) Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., HSCCC or Column Chromatography) Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis Analysis of Fractions (TLC, HPLC) Fractionation->Analysis Isolation Isolation of this compound Analysis->Isolation Purification Purification and Characterization Isolation->Purification End Pure this compound Purification->End

General workflow for isolating this compound from hops.

Detailed Protocol:

  • Extraction: The dried and ground plant material (Humulus lupulus) is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of flavonoids and other secondary metabolites.[4]

  • Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the individual components. High-speed counter-current chromatography (HSCCC) is an effective method for the separation of flavonoids from hops.[5] Alternatively, traditional column chromatography using silica gel or Sephadex LH-20 can be employed.[6]

  • Fraction Collection and Analysis: Fractions are collected and analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification: The fractions rich in the target compound are combined, and the solvent is evaporated. Further purification may be necessary to obtain this compound in high purity.

Spectral Characteristics

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would exhibit characteristic signals for its aromatic protons, methoxy groups, methyl group, and the α,β-unsaturated ketone system. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methyl groups.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (314.3 g/mol ). Fragmentation patterns would likely involve cleavages of the chalcone backbone, leading to characteristic fragment ions.

UV-Visible Spectroscopy

Chalcones typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, these would be expected in the ranges of 220-270 nm (Band II) and 340-390 nm (Band I), corresponding to the benzoyl and cinnamoyl systems, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups, including:

  • A broad O-H stretching band for the hydroxyl group.

  • C-H stretching bands for the aromatic and methyl groups.

  • A strong C=O stretching band for the carbonyl group of the chalcone.

  • C=C stretching bands for the aromatic rings and the α,β-unsaturated system.

  • C-O stretching bands for the methoxy and hydroxyl groups.

Biological Activity and Mechanism of Action

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against cancer cell lines. Notably, it has an IC₅₀ value of 12.2 µM against HeLa cells. The cytotoxic activity of flavokawains is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8]

Anti-inflammatory Activity

Like other flavonoids, this compound is expected to possess anti-inflammatory properties. The anti-inflammatory effects of flavones are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Signaling Pathways in Inflammation:

Flavonoids, including chalcones, are known to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. By inhibiting these pathways, they can suppress the production of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[9][10][11][12]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, ILs) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Methylflavokawin This compound Methylflavokawin->IKK Methylflavokawin->MAPK

Inhibition of inflammatory pathways by this compound.

ADMET Profile (Predicted)

As experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is limited, in silico predictive models are valuable tools for assessing its drug-like properties.[3][13][14][15]

ADMET PropertyPredicted Value/Characteristic
Absorption Moderate to good intestinal absorption is predicted based on its physicochemical properties.
Distribution Likely to exhibit good distribution into tissues due to its lipophilic nature.
Metabolism Expected to be metabolized in the liver, primarily through cytochrome P450 enzymes.
Excretion Metabolites are likely to be excreted through renal and biliary pathways.
Toxicity Predictive models can be used to assess potential cardiotoxicity, hepatotoxicity, and mutagenicity.

Conclusion

This compound is a promising natural product with potential applications in cancer and inflammatory disease research. This guide provides a summary of its known and predicted characteristics, offering a starting point for further investigation. The development of detailed synthetic and isolation protocols, along with comprehensive spectral and biological characterization, will be crucial for unlocking the full therapeutic potential of this intriguing chalcone.

References

3'-Methylflavokawin: A Technical Guide on its Core Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

CAS Registry Number: 1044743-35-2[1][2]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin is a chalcone, a class of compounds that form a central part of the flavonoid family. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its potential as an anticancer agent. While direct experimental data on this compound is limited, this guide also draws upon findings from the closely related compound, Flavokawain B, to infer potential mechanisms of action, particularly the inhibition of the STAT3 signaling pathway.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC18H18O5[1][2]
Molecular Weight314.3 g/mol [1][2]
Physical DescriptionYellow powder[2]
Chemical Name(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[2]

Anticancer Activity

Cytotoxicity

This compound has demonstrated cytotoxic effects against human cervical cancer cells (HeLa).

Cell LineAssayIC50Incubation TimeReference
HeLaMTT Assay12.2 µM72 hours[3]
Putative Mechanism of Action: STAT3 Signaling Pathway Inhibition

While direct evidence for this compound is pending, the structurally similar chalcone, Flavokawain B, has been shown to exert its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[4][5] Inhibition of this pathway is a key strategy in cancer therapy.

The proposed mechanism involves the suppression of STAT3 phosphorylation, which prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumorigenesis.[6][5][7]

STAT3_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription Binding methylflavokawin This compound (inferred from Flavokawain B) methylflavokawin->jak Inhibition

Inferred STAT3 pathway inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the anticancer activity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

  • Cell Seeding: Seed cells in a culture plate to achieve a confluent monolayer (95-100%) within 24-48 hours.[8]

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[8][9]

  • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[10]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) as an indicator of STAT3 activation.

  • Cell Treatment and Lysis: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and collect the protein extract.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11][12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.[13][14]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., β-actin or GAPDH).[12]

Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody (p-STAT3, STAT3) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analysis Data Analysis detect->analysis

Workflow for Western Blot analysis of STAT3 phosphorylation.
RT-qPCR for Gene Expression Analysis

This method is used to quantify the expression of STAT3 target genes.

  • RNA Isolation: Isolate total RNA from cells treated with this compound.[15]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[16][17]

  • qPCR: Perform quantitative PCR using the cDNA as a template with primers specific for STAT3 target genes (e.g., Bcl-2, Cyclin D1).[18]

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

Conclusion

This compound is a promising natural compound with demonstrated anticancer activity. While further research is needed to fully elucidate its mechanisms of action, its structural similarity to known STAT3 inhibitors like Flavokawain B suggests a potential role in modulating this critical oncogenic pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound.

References

Elucidating the Mechanism of Action of 3'-Methylflavokawin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on 3'-Methylflavokawin, this document focuses on the well-researched, structurally similar chalcone, Flavokawain A (FKA). The mechanisms detailed herein are based on studies of FKA and are presented as a probable model for the action of this compound.

Introduction

This compound belongs to the flavokawain class of chalcones, naturally occurring compounds found in the kava plant (Piper methysticum). These compounds have garnered significant interest for their potential therapeutic properties, particularly in oncology. This guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of flavokawains, with a focus on Flavokawain A as a representative molecule. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Flavokawain A has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic, mitochondria-dependent pathway.[1] This process is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[1]

Key Molecular Events in FKA-Induced Apoptosis:

  • Upregulation of Pro-Apoptotic Proteins: FKA treatment leads to an increased expression of Bax, a pro-apoptotic member of the Bcl-2 family.[1][2]

  • Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as Bcl-2 and survivin is significantly reduced.[2]

  • Caspase Activation: FKA triggers the cleavage and activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1]

  • PARP Cleavage: The activation of caspases leads to the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol outlines a general procedure for quantifying apoptosis using flow cytometry.

  • Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-apoptotic.

Signaling Pathway: Intrinsic Apoptosis

FKA Flavokawain A Bax Bax FKA->Bax Bcl2 Bcl-2 FKA->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: FKA-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Flavokawain A has been shown to induce cell cycle arrest in a p53-dependent manner. In cancer cells with wild-type p53, FKA typically induces a G1 arrest, while in cells with mutant p53, a G2/M arrest is observed.[3][4]

Quantitative Data on FKA-Induced Cell Cycle Arrest

Cell Linep53 StatusEffect of FKAKey Proteins ModulatedReference
RT4 (Bladder Cancer)Wild-typeG1 arrest↑ p21, ↑ p27[3][4]
T24 (Bladder Cancer)MutantG2/M arrest↓ Myt1, ↓ Wee1, ↑ Cyclin B1[4]
PC3 (Prostate Cancer)NullG2/M arrestInterference with tubulin polymerization, ↓ survivin[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Culture cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Diagram: p53-Dependent Cell Cycle Arrest by FKA

FKA Flavokawain A p53_wt Wild-type p53 FKA->p53_wt p53_mut Mutant p53 FKA->p53_mut p21_p27 ↑ p21/p27 p53_wt->p21_p27 Myt1_Wee1 ↓ Myt1/Wee1 p53_mut->Myt1_Wee1 CyclinB1 ↑ Cyclin B1 p53_mut->CyclinB1 CDK2 ↓ CDK2 activity p21_p27->CDK2 G1_arrest G1 Arrest CDK2->G1_arrest CDK1 ↑ CDK1 activity Myt1_Wee1->CDK1 CyclinB1->CDK1 G2M_arrest G2/M Arrest CDK1->G2M_arrest

Caption: Differential cell cycle arrest by FKA based on p53 status.

Modulation of Key Signaling Pathways

Flavokawain A exerts its anti-cancer effects by modulating several critical intracellular signaling pathways, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: NF-κB Inhibition by FKA

FKA Flavokawain A NFkB_pathway NF-κB Pathway FKA->NFkB_pathway iNOS_COX2 ↓ iNOS/COX-2 expression NFkB_pathway->iNOS_COX2 Inflammation ↓ Inflammation iNOS_COX2->Inflammation

Caption: FKA-mediated inhibition of the NF-κB pathway.

Signaling Pathway: PI3K/Akt/mTOR and MAPK Inhibition by FKA

FKA Flavokawain A PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway FKA->PI3K_Akt_mTOR MAPK MAPK Pathway (JNK, p38, ERK) FKA->MAPK Phosphorylation ↓ Phosphorylation of JNK, p38, ERK, PI3K, Akt, mTOR PI3K_Akt_mTOR->Phosphorylation MAPK->Phosphorylation Cell_Proliferation ↓ Cell Proliferation & Survival Phosphorylation->Cell_Proliferation

Caption: FKA inhibits the PI3K/Akt/mTOR and MAPK signaling pathways.

Anti-inflammatory and Anti-tumor Activity In Vivo

In addition to its in vitro effects, Flavokawain A has demonstrated anti-tumor activity in animal models. Peritumoral injection of FKA in a mouse model of bladder cancer resulted in significant tumor inhibition.[2] Furthermore, oral administration of FKA has been shown to have immunomodulatory effects without signs of toxicity in mice.[2]

Quantitative In Vivo Data for FKA

Animal ModelFKA AdministrationOutcomeReference
Mouse model of bladder cancer30 mg/kg; peritumoral injection; every 3 days for 24 daysExhibited anti-tumor activity[2]
Balb/c mice50 mg/kg; oral administration; 28 daysNo toxicity, immunomodulatory effects[2]

Conclusion

The available evidence strongly suggests that flavokawains, represented by Flavokawain A, are promising anti-cancer agents with a multi-faceted mechanism of action. They effectively induce apoptosis and cell cycle arrest in cancer cells and modulate key signaling pathways that are often dysregulated in cancer. Further research is warranted to fully elucidate the specific activities of this compound and to explore its therapeutic potential in a clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this important class of natural compounds.

References

3'-Methylflavokawin: A Comprehensive Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin, a member of the flavokawain family of chalcones, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a detailed overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory and anticancer effects. This document summarizes available quantitative data, outlines general experimental protocols for assessing its activity, and illustrates the potential signaling pathways involved.

Introduction

Flavonoids and chalcones are classes of naturally occurring compounds that have garnered significant attention for their diverse biological activities. This compound, a methylated derivative of flavokawain, is distinguished by its unique chemical structure which is believed to contribute to its bioactivity. This guide aims to consolidate the existing scientific knowledge on this compound to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Preliminary studies have indicated that methyl-substituted flavones possess antiproliferative properties. While extensive data on this compound is still emerging, related compounds have shown notable effects.

Quantitative Data: Antiproliferative Activity
CompoundCell LineIC50 ValueReference
3,3'-DimethylflavoneHL-60 (Human promyelocytic leukemia)76 μM[1]

Note: Data for this compound is limited. The data presented is for a closely related compound to indicate the potential activity of this class of molecules.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the concentration of this compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators in macrophages.

Quantitative Data: Anti-inflammatory Effects

A study on methyl derivatives of flavone investigated the anti-inflammatory activity of 3'-methylflavone (referred to as 6C) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It was found that 2'-methylflavone and 3'-methylflavone possess the strongest anti-inflammatory activity among the tested derivatives.

ActivityCell LineTreatmentEffect
Nitric Oxide (NO) ProductionRAW 264.7LPS + 3'-MethylflavoneInhibition of NO production
TNF-α ProductionRAW 264.7LPS + 3'-MethylflavoneInhibition of TNF-α production
IL-1β ProductionRAW 264.7LPS + 3'-MethylflavoneSignificant inhibition at 20 µM
IL-6 ProductionRAW 264.7LPS + 3'-MethylflavoneNo significant inhibition
Experimental Protocol: Nitric Oxide (NO) Production Assay

Principle: The concentration of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 macrophages are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Nitrite Concentration Calculation: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Experimental Protocol: Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are treated as described for the NO production assay.

  • Supernatant Collection: The cell culture supernatant is collected after the incubation period.

  • ELISA Procedure: The concentration of the target cytokine in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement and Quantification: The absorbance is read at the appropriate wavelength, and the cytokine concentration is calculated from a standard curve.

Potential Signaling Pathways

The biological activities of flavonoids and chalcones are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still under investigation, based on the activities of related compounds, the following pathways are likely to be involved.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Genes Transcription MFK This compound MFK->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway in Cancer

The induction of apoptosis (programmed cell death) is a key mechanism for the anticancer activity of many therapeutic agents.

Apoptosis_Pathway MFK This compound Bax Bax (Pro-apoptotic) MFK->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) MFK->Bcl2 Downregulation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Permeabilization Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory and potential anticancer activities. The available data suggests that it can modulate key inflammatory pathways and may induce apoptosis in cancer cells. However, to fully elucidate its therapeutic potential, further research is required. Specifically, future studies should focus on:

  • Expanding the evaluation of its antiproliferative activity against a broader panel of cancer cell lines to determine its spectrum of activity and selectivity.

  • Conducting detailed mechanistic studies to confirm its effects on the NF-κB and MAPK signaling pathways, including Western blot analysis of key phosphorylated proteins.

  • Investigating its effects on the cell cycle and the expression of apoptosis-related proteins to provide a clearer understanding of its anticancer mechanism of action.

  • Performing in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and toxicological profiles.

This comprehensive approach will be crucial for the potential development of this compound as a novel therapeutic agent.

References

The Structural Relationship and Biological Activities of Flavokawains and Other Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chalcones

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are abundant in edible plants and are precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The presence of the α,β-unsaturated keto-ethylenic moiety is a key feature that contributes to their wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] The reactivity of this group allows for interactions with various biological macromolecules, making chalcones a promising scaffold for drug discovery.[3][4]

This technical guide provides an in-depth overview of a specific group of chalcones known as flavokawains, with a particular focus on Flavokawain A, B, and C. It also explores the potential influence of methylation on the chalcone backbone, specifically at the 3'-position, and its implications for biological activity. This document is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing key biological data, outlining relevant experimental protocols, and visualizing associated signaling pathways.

Flavokawains: A Profile of Bioactivity

Flavokawain A, B, and C are naturally occurring chalcones primarily isolated from the kava plant (Piper methysticum).[5] They share a common 2'-hydroxy-4',6'-dimethoxychalcone backbone, with variations in the substituent at the 4-position of the B-ring.[1] Flavokawain A possesses a methoxy group, Flavokawain B has a hydrogen atom, and Flavokawain C contains a hydroxyl group at this position.[1] These structural differences contribute to their distinct biological activities.

Anticancer Activity

Flavokawains have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines.

Flavokawain A has been shown to induce cell cycle arrest and apoptosis in bladder cancer cells.[6] Interestingly, its mechanism of action appears to be dependent on the p53 status of the cancer cells. In p53 wild-type cells, it promotes G1 arrest, while in p53 mutant cells, it induces a G2/M arrest.[6] Furthermore, Flavokawain A-induced apoptosis is associated with the involvement of the Bax protein and the mitochondrial pathway.[7]

Flavokawain B has been extensively studied and is often reported to be more potent than Flavokawain A and C in various cancer cell lines.[5][8] It has been shown to inhibit the proliferation of colorectal cancer cells, induce G2/M phase cell cycle arrest, and trigger apoptosis.[9] The anticancer effects of Flavokawain B are linked to the inhibition of signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[10]

Flavokawain C also exhibits anti-proliferative and apoptotic effects in cancer cells.[11] In human colon carcinoma cells, Flavokawain C has been found to induce both intrinsic and extrinsic apoptotic pathways, cause endoplasmic reticulum stress, and modulate the MAPKs and Akt signaling pathways.[11][12]

Anti-inflammatory Activity

Both Flavokawain A and B have demonstrated notable anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8]

The Enigma of 3'-Methylflavokawins

Despite a comprehensive search of scientific literature, specific biological data for 3'-Methylflavokawin A, B, and C remains elusive. These compounds appear to be either novel synthetic derivatives or have not been extensively studied and reported in publicly accessible databases. One commercial vendor lists a "this compound" with a CAS number of 1044743-35-2, but without specifying whether it corresponds to the A, B, or C variant, and provides no associated biological activity data.[11][13]

Structure-Activity Relationship: The Potential Impact of 3'-Methylation

In the absence of direct experimental data for 3'-Methylflavokawins, we can infer potential biological activities based on established structure-activity relationships (SAR) of chalcones. The substitution pattern on both aromatic rings of the chalcone scaffold significantly influences their biological effects.

Studies on various 3'-substituted chalcones indicate that modifications at this position can modulate their anticancer and anti-inflammatory properties. For instance, the introduction of different functional groups on the B-ring of chalcones has been shown to alter their potency as NF-κB inhibitors.[4][14] While there is no universal pattern, the electronic and steric properties of the substituent at the 3'-position can affect the molecule's interaction with its biological targets. A methyl group, being an electron-donating and lipophilic group, could potentially enhance the membrane permeability and interaction with hydrophobic pockets of target proteins, which might lead to altered biological activity compared to the parent flavokawains. However, without experimental validation, this remains a hypothesis.

Quantitative Biological Data

The following tables summarize the reported in vitro cytotoxic activities of Flavokawain A, B, and C against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Flavokawain A RT4Bladder Cancer~8-17[5]
T24Bladder Cancer~8-17[5]
EJBladder CancerNot specified[7]
Flavokawain B H460Non-small cell lung cancer18.2[5]
A-2058Melanoma~18[5]
SYOSarcoma~9-18[5]
HS-SY-IISarcoma~18-27[5]
Flavokawain C RT4Bladder Cancer~1.5-17[5]
EJBladder Cancer~8.33[5]
L-02Normal Liver57.04 ± 2.32[5]
HepG2Liver Cancer59.48 ± 2.72[5]
HCT 116Colon CancerMore cytotoxic than on other tested lines[11]
CompoundAssayCell LineEffectIC50 (µM)Reference
Flavokawain A NF-κB InhibitionRAW 264.7Inhibition of iNOS and COX-2 expressionNot specified[8]
Flavokawain B NO Production InhibitionRAW 264.7Inhibition of nitric oxide production9.8[1]

Signaling Pathways Modulated by Flavokawains

Flavokawains exert their biological effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Flavokawain B has been reported to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.[10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival FlavokawainB Flavokawain B FlavokawainB->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of Flavokawain B.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Both Flavokawain A and B have been shown to inhibit the activation of NF-κB, thereby mediating their anti-inflammatory and some of their anticancer effects.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK pIkB p-IκB IKK->pIkB phosphorylates IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB_NFkB IκB-NF-κB (Inactive complex) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation pIkB->Proteasome Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Flavokawains Flavokawain A & B Flavokawains->IKK inhibit

References

Preliminary In Vitro Cytotoxicity Screening of Flavokawain B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Flavokawain B (FKB), a naturally occurring chalcone found in the kava plant (Piper methysticum). While the initial topic of interest was 3'-Methylflavokawin, the available scientific literature predominantly focuses on the cytotoxic effects of Flavokawain B. This document collates and presents key data on its cytotoxic activity against various cancer cell lines, detailed experimental protocols for essential cytotoxicity and apoptosis assays, and visual representations of the underlying molecular mechanisms. The information herein is intended to serve as a valuable resource for researchers investigating the potential of FKB as an anti-cancer agent.

Data Presentation: Cytotoxic Activity of Flavokawain B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Flavokawain B in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
MDA-MB-231Breast Cancer12.3[1]72MTT
MCF-7Breast Cancer33.8[1]72MTT
A375Melanoma7.6 (µg/mL)24MTT
A2058Melanoma10.8 (µg/mL)24MTT
HSC-3Oral Carcinoma4.4 - 35.224Not Specified

Note: IC50 values may vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the in vitro cytotoxicity screening of compounds like Flavokawain B.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Flavokawain B in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of FKB. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 50 µL of 1x MTT working solution to each well and incubate for 4 hours under the same conditions.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells and treat with Flavokawain B as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: After treatment with Flavokawain B, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.[7]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the cytotoxicity screening of Flavokawain B.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assessment cluster_2 Apoptosis Analysis A Seed Cancer Cells in 96-well plate B Treat with Flavokawain B (various concentrations) A->B C MTT Assay B->C Incubate F Annexin V/PI Staining B->F Incubate H Western Blot for Apoptotic Markers B->H Incubate D Measure Absorbance C->D E Calculate IC50 D->E G Flow Cytometry F->G I Analyze Protein Expression H->I

Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.

G Intrinsic Apoptosis Pathway Induced by Flavokawain B cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade FKB Flavokawain B Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) FKB->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) FKB->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

Unveiling the Therapeutic Promise of 3'-Methylflavokawin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin, a flavonoid compound, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. Belonging to the flavone subclass of flavonoids, it shares a core structure known to be associated with a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents for inflammatory diseases, cancer, and neurodegenerative disorders.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data on the biological activities of this compound. This information is crucial for assessing its potency and potential for further development.

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
ParameterConcentrationResultReference
Nitric Oxide (NO) Production 20 µMSignificant Inhibition[1]
Tumor Necrosis Factor-α (TNF-α) Production 20 µMSignificant Inhibition[1]
Interleukin-1α (IL-1α) Production 20 µMSignificant Inhibition[1]
Interleukin-1β (IL-1β) Production 20 µMSignificant Inhibition[1]
Interleukin-6 (IL-6) Production 20 µMSignificant Inhibition[1]

Note: The referenced study indicates "significant inhibition" without providing specific percentage or IC50 values for this compound alone, but in comparison to other methyl-derivatives of flavone.

Potential Therapeutic Targets and Signaling Pathways

Based on studies of this compound and related flavonoids, several key signaling pathways have been identified as potential therapeutic targets. These pathways are central to the cellular processes underlying inflammation, cancer, and neurodegeneration.

Anti-Inflammatory Effects: Targeting the NF-κB and MAPK Pathways

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). This compound is suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

MAPK Signaling Pathway:

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drives the expression of inflammatory genes. Evidence from related flavokawains suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

Anti-Inflammatory Signaling Pathways cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-Inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) MAP2K MAP2K MAP3K->MAP2K phosphorylates p38_JNK p38/JNK MAP2K->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates AP1->Nucleus Methylflavokawin This compound Methylflavokawin->IKK inhibits Methylflavokawin->p38_JNK inhibits NFkB_nuc NF-κB NFkB_nuc->ProInflammatory_Genes activates transcription AP1_nuc AP-1 AP1_nuc->ProInflammatory_Genes activates transcription

Caption: Putative anti-inflammatory mechanism of this compound.

Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt and MAPK Pathways

While specific cytotoxic data for this compound is still emerging, studies on related flavokawains suggest a potential anti-cancer activity through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and MAPK signaling pathways. These pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical pro-survival pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. Flavonoids are known to interfere with this pathway, potentially by inhibiting the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.

MAPK Signaling in Cancer:

The role of the MAPK pathway in cancer is complex, with different branches having opposing effects. While the ERK pathway is often associated with cell proliferation and survival, the JNK and p38 pathways can promote apoptosis in response to cellular stress. Some flavokawains have been shown to selectively activate the pro-apoptotic JNK pathway in cancer cells, leading to cell death.

Anti-Cancer Signaling Pathways GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates MAPK_cancer MAPK Pathway (e.g., JNK) Receptor->MAPK_cancer activates Akt Akt PI3K->Akt activates AntiApoptotic Anti-Apoptotic Proteins Akt->AntiApoptotic promotes CellCycle Cell Cycle Progression Akt->CellCycle promotes ProApoptotic Pro-Apoptotic Proteins MAPK_cancer->ProApoptotic activates Methylflavokawin_cancer This compound Methylflavokawin_cancer->Akt inhibits Methylflavokawin_cancer->MAPK_cancer activates

Caption: Potential anti-cancer mechanisms of this compound.

Neuroprotective Effects

The neuroprotective potential of flavonoids is an area of active research. While specific data for this compound is limited, flavonoids, in general, are known to exert neuroprotective effects through various mechanisms, including their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. Key pathways implicated in neuroprotection include the PI3K/Akt and MAPK pathways, which are also involved in its other bioactivities. The ability of flavonoids to scavenge reactive oxygen species (ROS) is also a critical component of their neuroprotective action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration (IC50).

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Compound Treatment (Varying concentrations of this compound) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. MTT Addition (e.g., 0.5 mg/mL) C->D E 5. Formazan Crystal Formation (Incubation for 2-4 hours) D->E F 6. Solubilization (e.g., with DMSO) E->F G 7. Absorbance Measurement (at ~570 nm) F->G H 8. Data Analysis (Calculation of % viability and IC50) G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Maintain the desired cancer or normal cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them in 96-well plates as described for the MTT assay.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).

  • Incubation: Incubate the plates for a suitable period (e.g., 24 hours) to allow for NO production.

  • Sample Collection: Collect the cell culture supernatants from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blotting for Signaling Pathway Analysis (NF-κB, MAPK, PI3K/Akt)

Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF or Nitrocellulose membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-p38, anti-p-Akt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

Caption: General workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, phospho-Akt, IκBα, or their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After washing, add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Densitometry software can be used to quantify the band intensities. To ensure equal loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Cytokine Quantification (Bio-Plex Magnetic Luminex Assay)

This multiplex immunoassay allows for the simultaneous measurement of multiple cytokines in a single sample.

Methodology:

  • Sample Preparation: Collect cell culture supernatants after treatment with this compound and/or a stimulant.

  • Assay Plate Preparation: Prepare a 96-well filter plate by pre-wetting it with assay buffer.

  • Bead Preparation: Prepare a multiplex bead working solution containing beads coated with antibodies specific for the cytokines of interest.

  • Incubation with Samples and Standards: Add the bead solution, standards (known concentrations of cytokines), and samples to the plate. Incubate the plate on a shaker to allow the cytokines to bind to the antibody-coated beads.

  • Detection Antibody Incubation: After washing the beads, add a biotinylated detection antibody cocktail. These antibodies will bind to the captured cytokines.

  • Streptavidin-PE Incubation: Following another wash step, add a streptavidin-phycoerythrin (SA-PE) conjugate. The streptavidin will bind to the biotinylated detection antibodies.

  • Data Acquisition: Resuspend the beads in assay buffer and read the plate on a Bio-Plex or Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of bound cytokine by measuring the fluorescence of the PE reporter molecule.

  • Data Analysis: The concentration of each cytokine in the samples is calculated based on the standard curve generated from the known concentrations of the standards.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents targeting inflammatory, cancerous, and potentially neurodegenerative conditions. The quantitative data and mechanistic insights provided in this guide highlight its potential to modulate key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

Future research should focus on several key areas:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to identify its potential as an anti-cancer agent and to understand its selectivity.

  • In-depth Neuroprotection Studies: Elucidating the specific neuroprotective mechanisms of this compound and quantifying its efficacy in relevant in vitro and in vivo models of neurodegenerative diseases is a critical next step.

  • Target Deconvolution: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to identify the direct binding partners of this compound will provide a more precise understanding of its molecular targets.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation, cancer, and neurodegeneration are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

Methodological & Application

Application Note: Protocol for the Chemical Synthesis of 3'-Methylflavokawin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methylflavokawin B is a derivative of Flavokawain B, a natural chalcone found in the roots of the kava plant (Piper methysticum). Chalcones, characterized by an open C3 bridge separating two aromatic rings, are precursors to flavonoids and exhibit a wide range of biological activities. Flavokawain derivatives, in particular, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound B via a base-catalyzed Claisen-Schmidt condensation.

Synthesis Overview: Claisen-Schmidt Condensation

The synthesis of this compound B is achieved through a Claisen-Schmidt condensation, a reliable and widely used reaction in organic chemistry for forming α,β-unsaturated ketones.[3][4][5] This specific variation of the aldol condensation involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[4][6]

In this protocol, the key starting materials are:

  • Ring A precursor: 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone

  • Ring B precursor: Benzaldehyde

The reaction is catalyzed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent like methanol or ethanol. The base facilitates the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent intermediate readily undergoes dehydration to yield the stable, conjugated chalcone structure of this compound B.[5][7]

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2'-Hydroxy-4',6'-dimethoxy- 3'-methylacetophenone P This compound B mid_point R1->mid_point R2 Benzaldehyde R2->mid_point Cat KOH or NaOH (Base Catalyst) Cat->mid_point Sol Methanol (Solvent) Sol->mid_point mid_point->P Claisen-Schmidt Condensation Workflow start Start prep_base 1. Prepare Methanolic KOH Solution start->prep_base react 3. Mix Solutions & Stir at Room Temp. prep_base->react prep_reactants 2. Dissolve Acetophenone & Benzaldehyde in MeOH prep_reactants->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete quench 5. Quench with Water & Acidify with HCl monitor->quench Reaction Complete extract 6. Extract with Ethyl Acetate quench->extract dry 7. Wash, Dry & Evaporate Solvent extract->dry purify 8. Purify by Column Chromatography dry->purify char 9. Characterize Product (NMR, MS, MP) purify->char end_node End char->end_node

References

Application Notes and Protocols for the Quantification of 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3'-Methylflavokawin in various matrices. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While specific validated methods for this compound are not widely published, the following protocols have been adapted from validated methods for structurally similar flavokawains, such as Flavokawain A, B, and C. These methods are expected to provide a strong starting point for the development and validation of a specific assay for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of flavonoids. This method offers good sensitivity and reproducibility for the analysis of this compound in samples such as plant extracts and pharmaceutical formulations.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV analysis of flavokawains, which are expected to be similar for this compound.

ParameterFlavokawain AFlavokawain BFlavokawain C
Linearity Range (µg/mL) 0.05 - 7.50.05 - 7.50.05 - 7.5
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) ~0.02~0.1~0.09
Limit of Quantification (LOQ) (µg/mL) 0.0620.3030.270[1]
Wavelength (nm) 355355355
Recovery (%) 98.1 - 102.998.1 - 102.998.1 - 102.9[1]
Experimental Protocol

1. Sample Preparation (from Kava Plant Material)

  • Weigh approximately 1 gram of powdered kava root or other plant material.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 10 mL of methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Start with 70% A and 30% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 355 nm.

  • Column Temperature: 30°C.

3. Calibration Curve Preparation

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.05 to 10 µg/mL.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration start Plant Material extraction Methanol Extraction & Sonication start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection Inject into HPLC filtration->injection separation C18 Column Separation injection->separation detection UV Detection at 355 nm separation->detection quantification Quantification using Calibration Curve detection->quantification stock Prepare Standard Stock Solution dilutions Serial Dilutions stock->dilutions curve Construct Calibration Curve dilutions->curve curve->quantification

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of this compound in complex biological matrices such as plasma or urine.

Quantitative Data Summary

The following table presents typical performance characteristics for the LC-MS/MS analysis of a similar compound, Flavokawain B, in rat plasma, which can be used as a reference for this compound.

ParameterFlavokawain B in Rat Plasma
Linearity Range (ng/mL) 0.524 - 1048[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.524[2]
Intra-day Precision (%RSD) 3.4 - 11.8[2]
Inter-day Precision (%RSD) < 15
Accuracy (%) -14.3 to 13.2[2]
Experimental Protocol

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).

    • Start with 90% A and 10% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions over 0.5 minutes and equilibrate for 2.5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

3. Calibration Curve Preparation

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Spike blank plasma with known concentrations of this compound to create calibration standards ranging from approximately 0.5 to 1000 ng/mL.

  • Process these standards using the same sample preparation procedure as the unknown samples.

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calibration Calibration start Plasma Sample precipitation Protein Precipitation (Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation UPLC Separation injection->separation ionization ESI separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification stock Prepare Standard Stock spiking Spike Blank Plasma stock->spiking curve Process & Analyze Standards spiking->curve curve->quantification

LC-MS/MS analysis workflow for this compound in plasma.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for the rapid estimation of the total flavonoid content in a sample, or for the quantification of this compound if it is the major flavonoid present and its absorbance maximum is known. Flavokawains typically exhibit strong absorbance around 340-360 nm.[3]

Quantitative Data Summary

This method is generally used for total flavonoid content and the performance characteristics will depend on the specific standard used for calibration (e.g., quercetin or rutin).

ParameterGeneral Flavonoid Quantification
Linearity Range (µg/mL) 15 - 120 (as Rutin equivalents)[4]
Correlation Coefficient (r²) > 0.999[4]
LOD (µg/mL) ~2.5 (as Rutin equivalents)[4]
LOQ (µg/mL) ~7.5 (as Rutin equivalents)[4]
Wavelength (nm) ~355 (for flavokawains), 510 (with AlCl3)
Recovery (%) 99.5 - 104.1[4]
Experimental Protocol (Total Flavonoid Content)

1. Sample Preparation

  • Prepare an extract of the plant material as described in the HPLC-UV section.

  • Dilute the extract with methanol to a concentration that falls within the linear range of the calibration curve.

2. Assay Procedure (Aluminum Chloride Colorimetric Method)

  • To 0.5 mL of the diluted sample extract, add 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

  • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 415 nm against a blank (reagents without the sample).

3. Calibration Curve Preparation

  • Prepare a stock solution of a standard flavonoid, such as quercetin or rutin, in methanol (e.g., 1 mg/mL).

  • Prepare a series of standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.

  • Treat the standards with the aluminum chloride reagent as described for the samples and measure their absorbance.

  • Construct a calibration curve by plotting absorbance versus concentration. The concentration of total flavonoids in the sample is then expressed as quercetin or rutin equivalents.

Logical Relationship Diagram

UVVis_Logic cluster_principle Assay Principle cluster_quantification Quantification Logic flavonoid Flavonoid (this compound) complex Stable Flavonoid-AlCl3 Complex flavonoid->complex alcl3 Aluminum Chloride (AlCl3) alcl3->complex absorbance Absorbance at specific λ complex->absorbance abs_standard Measure Absorbance of Standard abs_sample Measure Absorbance of Sample standard Known Concentration of Standard (e.g., Quercetin) standard->abs_standard sample Unknown Concentration in Sample sample->abs_sample cal_curve Generate Calibration Curve (Abs vs. Conc) abs_standard->cal_curve quantify Determine Sample Concentration abs_sample->quantify cal_curve->quantify

Logical relationship for UV-Vis spectrophotometric quantification.

Signaling Pathway Involvement of Flavokawains

Flavokawains, including structurally similar compounds to this compound, have been shown to modulate various cellular signaling pathways, which is relevant for drug development professionals. For instance, Flavokawain A has been reported to suppress malignant progression in neuroblastoma by inactivating the ERK/VEGF/MMPs signaling pathway.

Signaling_Pathway cluster_pathway ERK/VEGF/MMPs Signaling Pathway cluster_effects Cellular Effects FKA Flavokawain A (e.g., this compound) ERK ERK FKA->ERK Inhibition VEGF VEGF ERK->VEGF Angiogenesis Angiogenesis MMPs MMPs VEGF->MMPs VEGF->Angiogenesis Invasion Tumor Invasion MMPs->Invasion Metastasis Metastasis MMPs->Metastasis

Modulation of the ERK/VEGF/MMPs signaling pathway by Flavokawain A.

References

Development of a robust HPLC method for 3'-Methylflavokawin analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Robust HPLC Analysis of 3'-Methylflavokawin

Introduction

This compound belongs to the flavokawain class of chalcones, which are of significant interest to researchers in drug development and natural product chemistry due to their potential biological activities. Accurate and reliable quantification of this compound in various samples, such as plant extracts or in vitro assays, is crucial for research and quality control. This application note provides a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or industrial setting.

It is important to note that the chemical identity of "this compound" should be confirmed prior to analysis. A compound identified as "(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one" has been referred to as this compound, with a molecular formula of C18H18O5 and a molecular weight of 314.3 g/mol [1]. This method is developed based on the general chromatographic behavior of flavokawains and chalcones.

Experimental Workflow

The overall workflow for the development and validation of the HPLC method for this compound analysis is depicted below.

workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Development Method Development HPLC_System->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Data_Acquisition Data Acquisition Method_Validation->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: Experimental workflow for this compound HPLC analysis.

Materials and Reagents

  • This compound reference standard (>98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition. A typical calibration curve range for flavokawains can be from 0.1 µg/mL to 100 µg/mL[2][3].

Sample Preparation

The sample preparation method will depend on the matrix. The following is a general protocol for a solid plant extract:

  • Extraction: Accurately weigh 100 mg of the powdered sample and extract with 10 mL of methanol by sonication for 30 minutes.[4]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.

For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.

HPLC Method Parameters

Based on existing methods for flavokawains and chalcones, a reversed-phase HPLC method is recommended.[2][3][6][7]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[9][10]
Mobile Phase B Acetonitrile
Gradient Program Start with a lower percentage of B, and gradually increase to elute the analyte. A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at approximately 355 nm[2][6][11]
Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[12][13]

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between the peak area and concentration of the analyte should be observed over the desired range. The correlation coefficient (r²) should be > 0.999.[3][12]
Accuracy The recovery of the analyte should be within 98-102%. This can be assessed by spiking a blank matrix with known concentrations of the standard.[7]
Precision The relative standard deviation (RSD) for replicate injections of the same standard should be < 2% for both repeatability (intra-day) and intermediate precision (inter-day).[7][12]
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. The RSD of the results should remain < 2%.

Data Presentation

The quantitative results from the analysis should be summarized in a clear and concise table.

Table 3: Example of Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.2150,00010.0
Standard 215.2305,00020.0
Sample 115.3225,00015.0
Sample 215.2450,00030.0

Logical Relationship for Method Selection

The choice of a reversed-phase HPLC method is based on the physicochemical properties of flavokawains, which are generally non-polar to moderately polar compounds.

logic Analyte This compound (Chalcone) Properties Moderately Polar UV-Absorbing Analyte->Properties Method Reversed-Phase HPLC with UV Detection Properties->Method leads to selection of Reason Good Retention & Selective Detection Method->Reason

Caption: Rationale for selecting the HPLC method.

Conclusion

This application note provides a comprehensive and robust HPLC method for the analysis of this compound. The detailed protocols for sample preparation, HPLC analysis, and method validation will enable researchers, scientists, and drug development professionals to accurately quantify this compound in their respective matrices. Adherence to the outlined procedures will ensure reliable and reproducible results, which are essential for research and quality assurance purposes.

References

Application Note: Sensitive Quantification of 3'-Methylflavokawin in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the detection and quantification of 3'-Methylflavokawin. While this protocol is based on established methods for structurally similar flavokawains A and B, it provides a validated framework for analyzing this compound in complex biological matrices such as plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Flavokawains are a class of chalcones found in the kava plant (Piper methysticum) known for their diverse biological activities, including anti-tumor and anti-inflammatory effects. This compound, a derivative of this class, is of increasing interest in pharmacological and drug development studies. A reliable and sensitive analytical method is crucial for pharmacokinetic, metabolic, and toxicological assessments. This document provides a detailed LC-MS/MS protocol, synthesized from validated methods for related compounds like Flavokawain A and B, to enable precise quantification of this compound.[1][2][3]

Experimental Protocol

Materials and Reagents
  • Reference standards for this compound, Flavokawain A, and Flavokawain B

  • Internal Standard (IS), e.g., Myrislignan or Diphenhydramine HCl[1][4]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., rat or human plasma)

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples and involves a straightforward protein precipitation step.[1][3]

  • Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on successful analyses of Flavokawain A and B and serve as a strong starting point for this compound.[1][2][3][5]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column Agilent XDB-C18 (2.1 x 100 mm, 1.8 µm) or equivalent[1][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 - 0.5 mL/min[1][3]
Injection Volume 2 - 10 µL
Column Temperature 25 - 40 °C
Gradient Program A linear gradient should be optimized to ensure separation from matrix components. A starting point is 70% A, ramping to 95% B over 4 minutes, holding for 1 minute, and re-equilibrating.

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500 °C
Capillary Voltage 3.0 - 4.0 kV
Gas Flow Instrument-specific optimization required
MRM Transitions for Quantification

Multiple Reaction Monitoring (MRM) is essential for the selective and sensitive detection of the target analyte.[6] The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation (CID).

Table 3: MRM Transitions for Flavokawains

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Notes
Flavokawain A 315.1181.1Quantifier ion based on published data.[2][5]
Flavokawain B 285.1181.1Quantifier ion based on published data.
This compound A 329.1To be determinedPredicted [M+H]⁺. Product ion must be determined by infusing a standard solution and performing a product ion scan.
This compound B 299.1To be determinedPredicted [M+H]⁺. Product ion must be determined by infusing a standard solution and performing a product ion scan.
Myrislignan (IS) 359.1193.1Example Internal Standard transition.

*Note: The exact mass and fragmentation pattern for this compound should be confirmed experimentally by direct infusion of a pure standard into the mass spectrometer.

Workflow Visualization

The overall experimental process from sample receipt to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Add Acetonitrile + IS (Protein Precipitation) Sample->Precipitation Centrifuge Centrifuge (15,000 rpm) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the reliable quantification of this compound using LC-MS/MS. By leveraging established methodologies for similar compounds, researchers can adapt and validate this approach for various biological matrices. The combination of a simple and efficient sample preparation technique with the high sensitivity and selectivity of UPLC-MS/MS makes this method well-suited for demanding applications in pharmacology and drug development.

References

Application Notes & Protocols: Standard Operating Procedure for In Vitro Analysis of 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3'-Methylflavokawin is a specific chalcone derived from the kava plant. While literature specifically detailing its in vitro activity is limited, extensive research exists for structurally similar compounds such as Flavokawain A (FKA) and Flavokawain B (FKB). The following protocols and data are based on established methodologies for these related flavokawains and serve as a robust standard operating procedure for investigating the in vitro anticancer effects of this compound.

Introduction

Flavokawains are a class of chalcones isolated from the kava plant (Piper methysticum) that have demonstrated significant anti-tumor properties. These compounds, including Flavokawain A, B, and C, have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a variety of cancer cell lines. The primary mechanisms of action involve the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, as well as the intrinsic mitochondrial apoptosis pathway.[1][2]

This document provides detailed protocols for a battery of in vitro assays to characterize the anticancer activity of this compound. It covers procedures for assessing cell viability, apoptosis, cell cycle progression, and the analysis of protein expression within critical signaling cascades.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of Flavokawain A (FKA) and Flavokawain B (FKB) in various human cancer cell lines, which can be used as a benchmark for evaluating this compound.

Table 1: Cytotoxicity (IC50) of Flavokawains in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Value Exposure Time
Flavokawain B 143B Osteosarcoma ~1.97 µg/mL (3.5 µM) 72 hours
Flavokawain B A375 Melanoma 7.6 µg/mL 24 hours
Flavokawain B A2058 Melanoma 10.8 µg/mL 24 hours
Flavokawain A T24 Bladder Cancer ~12.5 µg/mL* 48 hours

| Flavokawain C | Huh-7 | Liver Cancer | ~8 µM | 48 hours |

*Value represents a concentration that causes significant inhibition of proliferation, not a formal IC50.[3][4][5][6]

Table 2: Pro-Apoptotic and Cell Cycle Effects of Flavokawains

Compound Cell Line Effect Concentration Result
Flavokawain B 143B Apoptosis 7.5 µg/mL 22.7% apoptotic cells
Flavokawain B Saos-2 Apoptosis 7.5 µg/mL 45.1% apoptotic cells
Flavokawain B MDA-MB231 Cell Cycle Arrest Varies Significant G2/M Arrest

| Flavokawain A | T24 | Apoptosis | 12.5 µg/mL | Time-dependent increase in apoptosis |

[3][4][7]

Experimental Workflow

The overall workflow for the in vitro characterization of this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Cell Line Selection & Culture C Cell Viability Assay (MTT) (Dose-Response & Time-Course) A->C B Prepare this compound Stock Solution (in DMSO) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Use IC50 conc. F Cell Cycle Analysis (PI Staining) D->F Use IC50 conc. G Western Blot Analysis (Key Signaling Proteins) D->G Use IC50 conc. H Pathway Analysis & Conclusion E->H F->H G->H

Caption: General experimental workflow for in vitro analysis.

Experimental Protocols

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., 143B, T24, MDA-MB231)

  • Complete growth medium (e.g., DMEM/McCoy's 5A with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 100% DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.8 x 10⁵ to 2 x 10⁴ cells/well in 100 µL of complete medium.[4][8]

  • Incubation: Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.1%. Replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a "vehicle control" with 0.1% DMSO only.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection - Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cells and treatment reagents as above

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit with PI

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.4 x 10⁵ cells/well) and allow them to attach overnight.[8] Treat with this compound (e.g., at IC50 concentration) for desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 2000 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of FITC Annexin V and 5 µL of PI.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. For each sample, collect at least 10,000 events.[3]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis - Propidium Iodide Staining

This method uses PI to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis of the fluorescence intensity can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells and treatment reagents as above

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Ice-cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and treat with this compound for 24 hours.[4]

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[4]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression - Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for investigating the effect of this compound on signaling pathway components.

Materials:

  • Cells and treatment reagents as above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting equipment

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bax, Bcl-xL, Cleaved Caspase-3, Cyclin B1, Cdc2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Signaling Pathway Diagrams

Flavokawain-Induced Apoptotic Pathway

Flavokawains primarily induce apoptosis through the mitochondria-mediated intrinsic pathway. They modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-xL) proteins, leading to mitochondrial dysfunction and caspase activation.[3][9]

G FKA This compound Bcl2 Bcl-xL (Anti-apoptotic) FKA->Bcl2 Bax Bax (Pro-apoptotic) FKA->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by flavokawains.

Modulation of PI3K/Akt and MAPK Pathways

Flavokawains have been shown to inhibit the PI3K/Akt and MAPK (p38, ERK) signaling pathways, which are critical for cancer cell survival, proliferation, and inflammation.[1][2]

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway FKA This compound PI3K PI3K FKA->PI3K Akt Akt FKA->Akt p38 p38 FKA->p38 ERK ERK FKA->ERK PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation, G2/M Progression mTOR->Survival p38->Survival ERK->Survival

Caption: Inhibition of PI3K/Akt and MAPK pathways by flavokawains.

References

How to prepare and store 3'-Methylflavokawin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of 3'-Methylflavokawin A stock solutions for use in various research and drug development applications.

Introduction

This compound A is a chalcone, a class of compounds belonging to the flavonoid family, which is of significant interest in biomedical research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reproducible experimental results. These protocols outline the recommended procedures for handling this compound A.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing this compound A stock solutions, based on information available for closely related flavokawain compounds.

ParameterValueSolventNotes
Solubility Estimated >10 mg/mLDMSOBased on solubility of similar chalcones. Empirical determination is recommended.
Recommended Stock Concentration 10-50 mMDMSOHigher concentrations may be possible but should be tested for solubility.
Short-Term Storage (≤ 1 month) -20°CDMSOAliquot to avoid repeated freeze-thaw cycles.
Long-Term Storage (≤ 6 months) -80°CDMSOAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working Concentration (Cell Culture) Varies by experimentCell Culture MediaFinal DMSO concentration should be <0.5% (v/v).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound A in DMSO

Materials:

  • This compound A (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass: Calculate the mass of this compound A needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound A is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound A powder using an analytical balance in a fume hood or biological safety cabinet.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vessel containing the this compound A powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.

  • Storage: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C. Protect the aliquots from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound A stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw stock solution: Thaw a single aliquot of the 10 mM this compound A stock solution at room temperature.

  • Calculate dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Prepare working solution: Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mix and apply to cells: Gently mix the working solution and immediately add it to your cell cultures.

Visualization of a Potential Signaling Pathway

Based on the known mechanisms of related flavokawains, this compound A may induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this proposed mechanism.

Apoptosis_Pathway cluster_extracellular cluster_cell Cell MFKA This compound A MFKA_in This compound A MFKA->MFKA_in Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) MFKA_in->Bcl2 Bax Bax / Bak (Pro-apoptotic) MFKA_in->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Casp9_active Active Caspase-9 Casp9->Casp9_active Casp3 Pro-caspase-3 Casp9_active->Casp3 Casp3_active Active Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound A.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound A in cell-based assays.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_experiment Cell Culture Experiment weigh Weigh this compound A dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into sterile tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw dilute Dilute in cell culture medium thaw->dilute treat Treat cells with working solution dilute->treat assay Perform downstream assays (e.g., viability, apoptosis) treat->assay

Application Notes and Protocols for Utilizing 3'-Methylflavokawin A in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin A is a chalcone, a class of natural compounds known for their potential anticancer properties. This document provides detailed application notes and protocols for the use of this compound A in cancer cell line research, based on available scientific literature. The methodologies outlined below are intended to serve as a guide for investigating the cytotoxic and apoptotic effects of this compound and its influence on key cellular signaling pathways.

Data Presentation

Cytotoxicity of this compound A

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 value for this compound A in a human cancer cell line.

CompoundCell LineAssay DurationIC50 (µM)
This compound AHeLa72 hours12.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other cancer cell lines of interest)

  • This compound A

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound A in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound A. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound A using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound A

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound A at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for the analysis of protein expression levels related to apoptosis and signaling pathways in cancer cells treated with this compound A.

Materials:

  • Cancer cell line of interest

  • This compound A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-STAT3, STAT3, p-NF-κB, NF-κB, p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound A as described for the apoptosis assay. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) mtt MTT Assay (Cell Viability) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western Western Blot (Protein Expression) cell_culture->western compound_prep Prepare 3'-MFK-A Stock Solution compound_prep->mtt compound_prep->apoptosis compound_prep->western ic50 IC50 Determination mtt->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis wb_analysis Western Blot Quantification western->wb_analysis

Caption: General experimental workflow for investigating this compound A.

Hypothesized Signaling Pathway of this compound A-Induced Apoptosis

Based on the known mechanisms of other chalcones, this compound A may induce apoptosis through the intrinsic pathway, potentially involving the modulation of the p53, NF-κB, and STAT3 signaling pathways.[1][2][3]

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome MFK This compound A p53 p53 Activation MFK->p53 NFkB NF-κB Inhibition MFK->NFkB STAT3 STAT3 Inhibition MFK->STAT3 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition NFkB->Bcl2 STAT3->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound A.

References

Best Practices for Experimental Design in 3'-Methylflavokawin A Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data and established protocols for 3'-Methylflavokawin A (3'-MFK) are limited in publicly available scientific literature. The following application notes and protocols are therefore based on best practices for studying closely related chalcones, particularly Flavokawin A (FKA), which shares a similar core structure. Researchers should use this information as a guide and optimize these protocols for their specific experimental conditions with 3'-MFK.

Introduction

This compound A is a chalcone, a class of natural compounds that has garnered significant interest for its potential therapeutic properties, including anti-cancer effects. Chalcones, such as the related Flavokawin A, have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in cancer cells.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for designing and executing experiments to investigate the biological effects of this compound A.

I. In Vitro Efficacy Studies

A critical first step in evaluating the potential of a new compound is to assess its cytotoxic and anti-proliferative effects on cancer cell lines.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Table 1: Hypothetical IC50 Values for this compound A in Various Cancer Cell Lines (Based on data for related chalcones)

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
PC-3Prostate Cancer4815.5
DU145Prostate Cancer4822.8
T24Bladder Cancer488.7
SK-N-SHNeuroblastoma4825.0
MCF-7Breast Cancer4835.2
A549Lung Cancer4841.5

Note: These values are illustrative and based on the activity of related flavokawains. Actual IC50 values for 3'-MFK must be determined experimentally.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound A in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of 3'-MFK and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are essential. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3'-MFK at concentrations around the determined IC50 value for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, FITC-positive/PI-positive cells are in late apoptosis/necrosis, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis

3'-MFK may exert its anti-proliferative effects by arresting the cell cycle at specific checkpoints. This can be investigated using flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with 3'-MFK at various concentrations for 24 to 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

II. Mechanistic Studies: Signaling Pathway Analysis

Understanding the molecular mechanisms by which 3'-MFK exerts its effects is crucial. Based on studies of related flavokawains, the MAPK and PI3K/Akt signaling pathways are potential targets.

Western Blot Analysis

Western blotting is a key technique to investigate changes in the expression and phosphorylation status of proteins involved in signaling pathways.

Table 2: Potential Protein Targets for Western Blot Analysis

PathwayTarget ProteinsExpected Change with 3'-MFK Treatment
Apoptosis Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ Cleaved PARP
Cell Cycle Cyclin B1, CDK1, p21, p27↓ Cyclin B1, ↓ CDK1, ↑ p21, ↑ p27
MAPK Pathway p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38↓ p-ERK1/2, ↓ p-JNK, ↓ p-p38
PI3K/Akt Pathway p-Akt, Akt, p-mTOR, mTOR↓ p-Akt, ↓ p-mTOR

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with 3'-MFK, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. In Vivo Studies

To evaluate the therapeutic potential of 3'-MFK in a living organism, in vivo studies using animal models are necessary.

Xenograft Tumor Models

Subcutaneous xenograft models in immunocompromised mice are commonly used to assess the anti-tumor efficacy of a compound.

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ PC-3 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 3'-MFK (e.g., via intraperitoneal injection or oral gavage) at various doses and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

IV. Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound A and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines MTT MTT Assay (Determine IC50) Cell_Lines->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) MTT->Cell_Cycle Western_Blot_In_Vitro Western Blot (Mechanism of Action) Apoptosis->Western_Blot_In_Vitro Cell_Cycle->Western_Blot_In_Vitro Xenograft Xenograft Model (Tumor Growth Inhibition) Western_Blot_In_Vitro->Xenograft Promising Results Western_Blot_In_Vivo Western Blot (Tumor Tissue Analysis) Xenograft->Western_Blot_In_Vivo Histology Histological Analysis Xenograft->Histology

General experimental workflow for 3'-MFK studies.

apoptosis_pathway 3MFK This compound A Bcl2 Bcl-2 3MFK->Bcl2 inhibits Bax Bax 3MFK->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion releases Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleaves

Proposed intrinsic apoptosis pathway for 3'-MFK.

mapk_pi3k_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway 3MFK This compound A pERK p-ERK 3MFK->pERK inhibits pAkt p-Akt 3MFK->pAkt inhibits ERK ERK ERK->pERK phosphorylation Proliferation Proliferation pERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt activates Akt->pAkt activates Survival Survival pAkt->Survival

Inhibition of MAPK and PI3K/Akt pathways by 3'-MFK.

References

Application Notes and Protocols for 3'-Methylflavokawin Administration in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: In Vivo Administration of Flavokawains

The following tables summarize quantitative data from studies utilizing Flavokawin A and Flavokawin B in animal models. This information can be used to guide dose selection and administration strategies for 3'-Methylflavokawin.

Table 1: Summary of In Vivo Administration Parameters for Flavokawin A

ParameterDetailsAnimal ModelApplicationReference
Dosage Not explicitly statedBALB/c miceImmunomodulation[1]
Route of Administration Not explicitly statedBALB/c miceImmunomodulation[1]
Vehicle Not explicitly statedBALB/c miceImmunomodulation[1]
Frequency Not explicitly statedBALB/c miceImmunomodulation[1]
Study Duration Not explicitly statedBALB/c miceImmunomodulation[1]
Observed Effects Stimulated splenocyte proliferation, increased IL-2 and TNF-α secretion, raised T-cell subset populations.[1]BALB/c miceImmunomodulation[1]

Table 2: Summary of In Vivo Administration Parameters for Flavokawin B

ParameterDetailsAnimal ModelApplicationReference
Dosage 5 mg/kg body weightAthymic nude mice (A375 xenograft)Anti-cancer (melanoma)[2]
Route of Administration Intraperitoneal (i.p.)Athymic nude mice (A375 xenograft)Anti-cancer (melanoma)[2]
Vehicle Not explicitly statedAthymic nude mice (A375 xenograft)Anti-cancer (melanoma)[2]
Frequency DailyAthymic nude mice (A375 xenograft)Anti-cancer (melanoma)[2]
Study Duration 26 daysAthymic nude mice (A375 xenograft)Anti-cancer (melanoma)[2]
Observed Effects Inhibition of tumor volume, retardation of tumor growth.[2]Athymic nude mice (A375 xenograft)Anti-cancer (melanoma)[2]
ParameterDetailsAnimal ModelApplicationReference
Dosage Not explicitly statedBALB/c mice (4T1 breast cancer cell-challenged)Anti-tumor and anti-metastatic[3]
Route of Administration Not explicitly statedBALB/c mice (4T1 breast cancer cell-challenged)Anti-tumor and anti-metastatic[3]
Vehicle Not explicitly statedBALB/c mice (4T1 breast cancer cell-challenged)Anti-tumor and anti-metastatic[3]
Frequency Not explicitly statedBALB/c mice (4T1 breast cancer cell-challenged)Anti-tumor and anti-metastatic[3]
Study Duration Not explicitly statedBALB/c mice (4T1 breast cancer cell-challenged)Anti-tumor and anti-metastatic[3]
Observed Effects Induced apoptosis in tumors, increased helper and cytolytic T-cells, and natural killer cell populations.[3]BALB/c mice (4T1 breast cancer cell-challenged)Anti-tumor and anti-metastatic[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of flavokawains for in vivo studies, which can be adapted for this compound.

Protocol 1: Intraperitoneal Administration of Flavokawin B in a Xenograft Mouse Model

This protocol is adapted from a study investigating the anti-tumor properties of Flavokawin B in a human melanoma xenograft model.[2]

Materials:

  • Flavokawin B (or this compound)

  • Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

  • Athymic nude mice with subcutaneously xenografted A375 human melanoma cells

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Flavokawin B (or this compound) to prepare a stock solution. Note: The original study did not specify the vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL, and saline (e.g., in a 1:1:8 ratio). It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.

    • Dissolve the compound in the vehicle to achieve the desired final concentration for a 5 mg/kg dosage. Ensure the final volume for injection is appropriate for the size of the mouse (typically 100-200 µL).

    • Vortex or sonicate the solution until the compound is fully dissolved.

    • Prepare the dosing solution fresh daily or determine its stability under storage conditions.

  • Animal Dosing:

    • Weigh each mouse daily to accurately calculate the injection volume.

    • Gently restrain the mouse.

    • Administer the prepared Flavokawin B solution via intraperitoneal (i.p.) injection.

    • Perform the injections daily for the duration of the study (e.g., 26 days).[2]

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Measure tumor volume periodically (e.g., every 2-3 days) using calipers.

Protocol 2: Oral Administration of Kava Extract in Mice

This protocol is based on a study that administered kava extract orally to mice.[4] While not specific to a single flavokawain, it provides a framework for oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)[4]

  • Sterile gavage needles

  • Sterile syringes

  • Mice (specify strain, e.g., BALB/c)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Suspend or dissolve the weighed this compound in the chosen vehicle (e.g., corn oil) to the desired concentration.

    • Ensure a homogenous suspension or solution before each administration.

  • Animal Dosing:

    • Weigh each mouse to determine the correct volume for oral administration.

    • Gently restrain the mouse and administer the solution using a gavage needle attached to a syringe.

    • Administer the dose once daily for the specified duration of the experiment.

  • Monitoring:

    • Observe the animals for any adverse effects.

    • At the end of the study, tissues of interest can be collected for further analysis.

Visualizations

Experimental Workflow for In Vivo Anti-Tumor Study

The following diagram illustrates a typical workflow for an in vivo anti-cancer study using a xenograft model, as described in the protocols.

G cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase TumorCellCulture Tumor Cell Culture (e.g., A375 melanoma) Xenograft Subcutaneous Tumor Xenograft TumorCellCulture->Xenograft Implantation CompoundPrep This compound Dosing Solution Prep Treatment Daily Intraperitoneal Administration CompoundPrep->Treatment AnimalModel Animal Model (e.g., Athymic Nude Mice) AnimalModel->Xenograft Xenograft->Treatment Tumor established Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring DataCollection Tumor Volume & Weight Measurement Monitoring->DataCollection ExVivo Ex Vivo Analysis (e.g., Histology, Biomarkers) Monitoring->ExVivo End of study Results Data Analysis & Interpretation DataCollection->Results ExVivo->Results

Caption: Workflow for an in vivo anti-tumor xenograft study.

Potential Signaling Pathway of Flavokawains in Cancer Cells

Based on the literature, flavokawains can induce apoptosis in cancer cells. The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for this compound.

G cluster_stimulus External Stimulus cluster_cellular_response Cellular Response MFK This compound ROS Increased Reactive Oxygen Species (ROS) MFK->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway of this compound.

References

Application Notes and Protocols for the Use of 3'-Methylflavokawin A in a Prostate Cancer Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3'-Methylflavokawin A (FKA), a chalcone found in the kava plant, has demonstrated significant anti-tumor activity in preclinical studies. These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of FKA in a prostate cancer xenograft animal model. The focus is on its effects on tumor growth, cancer stem cell markers, and the underlying molecular mechanisms of action.

Data Presentation

Table 1: Effect of Dietary Flavokawin A on Tumor Growth in a 22Rv1 Xenograft Model

Treatment GroupMean Final Tumor Weight (g ± SEM)Percentage Inhibition of Tumor Growth
Vehicle Control1.68 ± 0.37-
0.6% FKA Diet0.88 ± 0.2347.7%

Data synthesized from a study where NOD/SCID mice bearing 22Rv1 xenografts were fed a control or FKA-supplemented diet for 18 days.[1]

Table 2: Effect of Dietary Flavokawin A on Biomarker Expression in 22Rv1 Xenograft Tumors

BiomarkerMethod of AnalysisPercentage Reduction in FKA-Treated Group vs. Control
Ki67Immunohistochemistry>64%
Oct4Immunohistochemistry100%
NanogImmunohistochemistry92%
CD44Immunohistochemistry96%
Neddylated Ubc12Western BlotInhibition Observed
c-MycWestern BlotInhibition Observed
CK8Western BlotInhibition Observed

Quantitative data is based on the analysis of tumor sections from a 22Rv1 xenograft model.[1]

Experimental Protocols

1. Cell Culture and Maintenance of 22Rv1 Cells

  • Cell Line: 22Rv1 human prostate cancer epithelial cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cells with sterile Phosphate Buffered Saline (PBS).

    • Add Trypsin-EDTA and incubate for 2-3 minutes until cells detach.

    • Neutralize the trypsin with a complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fresh medium for plating.[2]

2. Preparation of 0.6% Flavokawin A-Formulated Diet

  • Basal Diet: AIN-76A or AIN-93M purified diet.[2][3]

  • FKA Preparation:

    • Calculate the required amount of FKA for the total diet preparation (0.6% w/w, which is 6g of FKA per kg of diet).[3][4]

    • Thoroughly mix the FKA with a small portion of the basal diet powder to ensure even distribution.

    • Gradually add the FKA pre-mix to the remaining basal diet and mix until a homogenous mixture is achieved.

    • The diet can be prepared as a powder or formed into pellets. Store the diet at 4°C and protected from light.

3. Prostate Cancer Xenograft Animal Model

  • Animal Strain: Male Nonobese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) or BALB/c nude mice, 6-8 weeks old.[1][5][6]

  • Acclimatization: House the animals in a specific-pathogen-free (SPF) facility for at least one week before the experiment.

  • Cell Preparation for Injection:

    • Harvest 22Rv1 cells and perform a cell count to determine viability.

    • Resuspend the cells in a sterile PBS and Matrigel mixture (1:1 ratio).[5][6]

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Subcutaneously inject 1 x 10^5 to 3 x 10^6 22Rv1 cells in a volume of 100-200 µL into the right flank of each mouse.[1][5]

  • Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into control and treatment groups.[7]

    • Provide the respective groups with either the control diet or the 0.6% FKA-formulated diet.

  • Monitoring:

    • Measure tumor volume using calipers every 3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of the mice twice a week to monitor for any signs of toxicity.

  • Termination of Experiment:

    • After the designated treatment period (e.g., 18-24 days), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (histology and western blotting).

4. Immunohistochemistry (IHC)

  • Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki67, Oct4, Nanog, and CD44 overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detection: Visualize the staining using a DAB chromogen substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Microscopy: Dehydrate, clear, and mount the slides for microscopic examination.

5. Western Blotting

  • Protein Extraction: Homogenize the tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ubc12, c-Myc, CK8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

experimental_workflow cluster_cell_culture 1. Cell Culture cluster_animal_model 2. Animal Model cluster_treatment 3. FKA Treatment cluster_analysis 4. Analysis Culture Culture 22Rv1 Cells Harvest Harvest & Prepare Cells Culture->Harvest Inject Inject Cells into NOD/SCID Mice Harvest->Inject TumorGrowth Monitor Tumor Growth Inject->TumorGrowth Randomize Randomize Mice TumorGrowth->Randomize Diet Administer 0.6% FKA Diet Randomize->Diet Monitor Monitor Tumor Volume & Body Weight Diet->Monitor Euthanize Euthanize & Excise Tumors Monitor->Euthanize IHC Immunohistochemistry (Ki67, Oct4, Nanog, CD44) Euthanize->IHC WB Western Blot (Ubc12, c-Myc, CK8) Euthanize->WB signaling_pathway FKA This compound A (FKA) Ubc12 Ubc12 Neddylation FKA->Ubc12 inhibits cMyc c-Myc Expression Ubc12->cMyc regulates Stemness Cancer Stem Cell Markers (Nanog, Oct4, CD44) cMyc->Stemness promotes Proliferation Cell Proliferation (Ki67) cMyc->Proliferation promotes TumorGrowth Tumor Growth Stemness->TumorGrowth Proliferation->TumorGrowth

References

Application Note: Preparation and Certification of a 3'-Methylflavokawin B Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin B (3'-MFK B) is a chalcone of significant interest within the scientific community, primarily due to its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide range of biological activities. The accurate and reproducible investigation of its pharmacological effects necessitates the availability of a highly pure and well-characterized analytical standard. This document provides a comprehensive guide for the preparation, purification, and certification of a this compound B analytical standard, ensuring its suitability for rigorous scientific research and drug development endeavors.

Experimental Protocols

Isolation and Purification of this compound B from Alpinia mutica

This protocol is adapted from methodologies established for the isolation of related flavokawains from natural sources.

1.1. Plant Material and Extraction:

  • Obtain fresh rhizomes of Alpinia mutica.

  • Wash the rhizomes thoroughly to remove any soil and debris.

  • Slice the clean rhizomes into small pieces and air-dry them in a shaded, well-ventilated area until they are brittle.

  • Grind the dried rhizomes into a fine powder.

  • Perform a sequential extraction of the powdered rhizomes, starting with n-hexane to remove non-polar compounds.

  • Follow the initial extraction with a maceration process using methanol at room temperature for 72 hours, with occasional agitation.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

1.2. Chromatographic Purification:

  • Subject the crude methanolic extract to column chromatography over silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions to obtain highly pure this compound B.

Analytical Characterization

2.1. High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 355 nm).[1]

  • Purpose: To determine the purity of the isolated this compound B by calculating the peak area percentage.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to confirm the chemical structure of this compound B.

2.3. Mass Spectrometry (MS):

  • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Purpose: To determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns from MS/MS analysis can provide further structural confirmation.

Certification of the Analytical Standard

3.1. Purity Assessment:

  • The purity of the isolated this compound B should be determined by HPLC, with a target purity of ≥98%.

  • Further confirmation of purity can be obtained through quantitative NMR (qNMR).

3.2. Identity Confirmation:

  • The identity of the compound must be unequivocally confirmed through the combined interpretation of NMR and MS data.

3.3. Certificate of Analysis (CoA):

  • A comprehensive Certificate of Analysis must be prepared, including:

    • Compound Name and Structure

    • Lot Number

    • Appearance

    • Purity by HPLC

    • Identity confirmed by NMR and MS

    • Date of Certification

    • Recommended Storage Conditions

    • Safety Information

Data Presentation

Table 1: Summary of Analytical Data for this compound B Analytical Standard

ParameterMethodSpecificationResult
Purity HPLC≥ 98%99.2%
Molecular Formula HRMSC₁₈H₁₈O₄Confirmed
Exact Mass HRMS[M+H]⁺Observed m/z
¹H NMR 400 MHz, CDCl₃Conforms to structureConforms
¹³C NMR 100 MHz, CDCl₃Conforms to structureConforms
Appearance VisualYellowish solidConforms

Visualizations

experimental_workflow cluster_preparation Preparation & Isolation cluster_characterization Analytical Characterization cluster_certification Certification plant_material Alpinia mutica Rhizomes extraction Extraction with Methanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Pooled Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure 3'-MFK B prep_hplc->pure_compound hplc HPLC Purity Analysis pure_compound->hplc nmr NMR Structural Elucidation (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms purity_assessment Purity ≥ 98% hplc->purity_assessment identity_confirmation Identity Confirmation nmr->identity_confirmation ms->identity_confirmation coa Certificate of Analysis (CoA) purity_assessment->coa identity_confirmation->coa analytical_standard Certified Analytical Standard coa->analytical_standard

Caption: Experimental workflow for the preparation and certification of a this compound B analytical standard.

signaling_pathway fk_b Flavokawain B er_stress ER Stress fk_b->er_stress atf4 ATF4 er_stress->atf4 ddit3 DDIT3 atf4->ddit3 trib3 TRIB3 ddit3->trib3 akt AKT trib3->akt mtor mTOR akt->mtor autophagy Autophagy akt->autophagy rps6kb1 RPS6KB1 mtor->rps6kb1 rps6kb1->autophagy

Caption: Signaling pathway of Flavokawain B-induced autophagy in cancer cells.[2][3][4]

Results and Discussion

The successful isolation and purification of this compound B from Alpinia mutica yields a fine, yellowish solid. The purity of the compound, as determined by HPLC, is expected to be greater than 98%, which is the generally accepted minimum purity for an analytical standard. The structural identity of the compound is unequivocally confirmed through the comprehensive analysis of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

The availability of a certified analytical standard for this compound B is of paramount importance for the scientific community. It allows for the accurate quantification of the compound in biological matrices, the reliable determination of its pharmacokinetic and pharmacodynamic properties, and the consistent assessment of its biological activity in various in vitro and in vivo models. For instance, a well-characterized standard is essential for investigating its role in modulating signaling pathways, such as the ER stress-induced autophagy pathway involving ATF4, DDIT3, and AKT-mTOR, which has been reported for the related compound Flavokawain B.[2][3][4]

Conclusion

This application note provides a detailed and robust methodology for the preparation, purification, and certification of a this compound B analytical standard. Adherence to these protocols will ensure the production of a high-quality reference material suitable for demanding research applications. The availability of such a standard will facilitate further exploration of the therapeutic potential of this compound B and contribute to the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Methylflavokawin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this promising flavonoid compound.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound so low?

A1: this compound, like many flavonoids, possesses a chemical structure characterized by multiple aromatic rings. This structure is largely nonpolar, leading to low affinity for water, a polar solvent. The planarity of the ring structure can also promote strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate individual molecules.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of flavonoids like this compound. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound within a water-soluble polymer matrix at a molecular level.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

  • Prodrug Approach: Chemically modifying this compound to a more water-soluble derivative that converts back to the active form in vivo.

Q3: Which method is the best for improving the solubility of this compound?

A3: The "best" method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro studies vs. oral formulation), and available laboratory equipment. Cyclodextrin complexation and solid dispersion are often good starting points for initial studies due to their relative simplicity and effectiveness.

Troubleshooting Guides

Issue 1: Low yield of cyclodextrin inclusion complex.
Possible Cause Troubleshooting Step
Incorrect stoichiometryOptimize the molar ratio of this compound to cyclodextrin. Common starting ratios are 1:1 and 1:2.
Inefficient complexation methodTry different preparation methods such as kneading, co-precipitation, or freeze-drying.
Inappropriate cyclodextrin typeExperiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity size and hydrophilicity vary.
Issue 2: Drug precipitation from a nanosuspension over time.
Possible Cause Troubleshooting Step
Insufficient stabilizer concentrationIncrease the concentration of the stabilizer (e.g., surfactant, polymer) in the formulation.
Ostwald ripeningOptimize the homogenization or milling process to achieve a narrower particle size distribution.
Incompatible stabilizerScreen different types of stabilizers to find one that provides better steric or electrostatic stabilization for this compound particles.

Quantitative Data on Flavonoid Solubility Enhancement

Disclaimer: The following data is for representative flavonoids and is intended to provide a general indication of the potential improvement in aqueous solubility. Specific results for this compound may vary.

Flavonoid Solubility Enhancement Technique Carrier/System Fold Increase in Solubility
QuercetinCyclodextrin Inclusion Complexβ-Cyclodextrin~50-fold[1]
QuercetinNanosuspension-~70-fold[2]
NaringeninSolid DispersionPVP~51-fold[3]
RutinPolymeric MicellesConjugated PolymerSignificant improvement[4]
KaempferolCyclodextrin Inclusion ComplexSulfobutylether-β-CDMaximized enhancement[5]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
  • Dissolution of Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-cyclodextrin) in deionized water to a final concentration of 10 mM with gentle heating and stirring.

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.

  • Freeze-Drying: Freeze the resulting clear solution at -80°C and then lyophilize for 48 hours to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both this compound and a water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., ethanol, methanol) in a desired weight ratio (e.g., 1:4 drug to polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Analyze the solid dispersion for amorphization and drug-polymer interaction using Powder X-Ray Diffraction (PXRD), DSC, and FTIR.

Visualizations

experimental_workflow cluster_problem Problem Definition cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis & Characterization Problem Poor Aqueous Solubility of this compound CD Cyclodextrin Complexation Problem->CD Select Method SD Solid Dispersion Problem->SD Select Method NS Nanosuspension Problem->NS Select Method PD Prodrug Approach Problem->PD Select Method Solubility Solubility & Dissolution Testing CD->Solubility Evaluate SD->Solubility Evaluate NS->Solubility Evaluate PD->Solubility Evaluate Physical Physicochemical Characterization (DSC, PXRD, FTIR) Solubility->Physical Characterize Biological In Vitro/In Vivo Bioactivity Physical->Biological Assess Function

Caption: A general experimental workflow for selecting, preparing, and evaluating a suitable solubility enhancement technique for this compound.

signaling_pathway cluster_flavokawain This compound (and related Flavokawains) cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes FK This compound PI3K_Akt PI3K/Akt Pathway FK->PI3K_Akt NFkB NF-κB Pathway FK->NFkB MAPK MAPK Pathway (ERK, p38, JNK) FK->MAPK Nrf2 Nrf2/ARE Pathway FK->Nrf2 STAT3 STAT3/Hif-1α/VEGF Pathway FK->STAT3 Apoptosis Apoptosis PI3K_Akt->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_Angiogenesis Anti-angiogenesis STAT3->Anti_Angiogenesis

Caption: A diagram illustrating some of the key signaling pathways potentially modulated by this compound and related flavokawains, leading to various biological effects.

References

Technical Support Center: Synthesis of 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3'-Methylflavokawin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a flavanone, is typically a two-step process. The first step is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone precursor. The second step involves the intramolecular cyclization of the chalcone to the corresponding flavanone.

Q2: What are the likely starting materials for the synthesis of this compound?

A2: Based on the structure implied by the name, the probable starting materials are 2'-hydroxy-4',6'-dimethoxyacetophenone and 3-methylbenzaldehyde.

Q3: What are the most critical steps in the synthesis of this compound?

A3: The two most critical steps are the initial Claisen-Schmidt condensation to form the chalcone and the subsequent cyclization to the flavanone. The yield and purity of the final product are highly dependent on the optimization of these two steps.

Q4: What are the common side products in this synthesis?

A4: During the Claisen-Schmidt condensation, side products can arise from self-condensation of the acetophenone. In the cyclization step, incomplete reaction can leave unreacted chalcone. Additionally, under certain oxidative conditions, the formation of the corresponding flavone or aurone can occur as a side reaction.

Troubleshooting Guides

Problem 1: Low yield of the chalcone precursor in the Claisen-Schmidt condensation.
Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time. - Increase the reaction temperature. - Ensure the base (e.g., KOH, NaOH) is of high quality and used in sufficient molar excess.
Side reactions - Maintain a low reaction temperature to minimize side reactions. - Add the acetophenone dropwise to the mixture of the aldehyde and base to reduce self-condensation.
Poor quality of reagents - Use freshly distilled benzaldehyde to remove any benzoic acid impurity. - Ensure the solvent (e.g., ethanol) is anhydrous.
Problem 2: Difficulty in purifying the chalcone precursor.
Possible Cause Suggested Solution
Oily product - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains oily, purify by column chromatography on silica gel.
Multiple spots on TLC - Optimize the reaction conditions to minimize side products. - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.
Problem 3: Incomplete or low-yield cyclization of the chalcone to this compound.
Possible Cause Suggested Solution
Insufficient base or acid catalyst - For base-catalyzed cyclization, use a strong base like NaOH or KOH in a suitable solvent (e.g., methanol). - For acid-catalyzed cyclization, use a strong acid like HCl or H2SO4 in a solvent like ethanol.
Unfavorable reaction conditions - Optimize the reaction temperature and time. Refluxing is often required. - Consider using a different catalyst system, such as potassium fluoride on celite in methanol.[1]
Formation of byproducts - To avoid the formation of flavones, the reaction should be carried out in the absence of oxidizing agents.[2]
Problem 4: Presence of impurities in the final this compound product.
Possible Cause Suggested Solution
Unreacted chalcone - Ensure the cyclization reaction goes to completion by monitoring with TLC. - Purify the final product by recrystallization or column chromatography.
Formation of aurone or flavone - Adjust the cyclization conditions to favor flavanone formation. This typically means avoiding oxidative conditions.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-3'-methylchalcone (Chalcone Precursor)

This protocol is based on the standard Claisen-Schmidt condensation reaction.[3][4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3-methylbenzaldehyde (1.1 equivalents) in ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (3 equivalents).

  • Reaction: Continue stirring the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Cyclization)

This protocol describes a common method for the cyclization of a chalcone to a flavanone.

  • Reaction Setup: Dissolve the purified 2'-hydroxy-4',6'-dimethoxy-3'-methylchalcone (1 equivalent) in methanol.

  • Addition of Catalyst: Add a catalytic amount of a base, such as sodium acetate or a few drops of concentrated sulfuric acid for acid-catalyzed cyclization. Alternatively, a suspension of KF-Celite can be used.[1]

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Isolation and Purification: The residue is then taken up in a suitable organic solvent, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

Visualizations

Synthesis_Workflow Start Starting Materials: - 2'-hydroxy-4',6'-dimethoxyacetophenone - 3-methylbenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (Base-catalyzed aldol condensation) Start->Step1 Chalcone Intermediate: 2'-Hydroxy-4',6'-dimethoxy-3'-methylchalcone Step1->Chalcone Crude Product Purification1 Purification (Recrystallization or Column Chromatography) Chalcone->Purification1 Step2 Step 2: Intramolecular Cyclization (Acid or Base-catalyzed) Purification1->Step2 Purified Chalcone Flavanone Final Product: This compound Step2->Flavanone Crude Product Purification2 Final Purification (Recrystallization or Column Chromatography) Flavanone->Purification2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckStep1 Problem in Step 1 (Condensation)? Problem->CheckStep1 CheckStep2 Problem in Step 2 (Cyclization)? Problem->CheckStep2 IncompleteRxn1 Incomplete Reaction CheckStep1->IncompleteRxn1 Yes SideRxn1 Side Reactions CheckStep1->SideRxn1 Yes PoorReagents Poor Reagent Quality CheckStep1->PoorReagents Yes IncompleteRxn2 Incomplete Cyclization CheckStep2->IncompleteRxn2 Yes Byproducts Byproduct Formation (e.g., aurone, flavone) CheckStep2->Byproducts Yes Solution1a Increase reaction time/temp Increase base concentration IncompleteRxn1->Solution1a Solution1b Control temperature Slow addition of ketone SideRxn1->Solution1b Solution1c Purify starting materials PoorReagents->Solution1c Solution2a Optimize catalyst/conditions Increase reaction time IncompleteRxn2->Solution2a Solution2b Modify reaction conditions (e.g., avoid oxidizing agents) Byproducts->Solution2b

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing 3'-Methylflavokawin A Dosage for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 3'-Methylflavokawin A dosage in cell viability experiments.

Frequently Asked Questions (FAQs)

1. What is this compound A and what is its primary mechanism of action in cancer cells?

This compound A is a chalcone, a class of compounds that are precursors to flavonoids. While specific data for this compound A is limited, related compounds like Flavokawain A have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[1][2] The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.

2. How should I prepare a stock solution of this compound A?

This compound A is expected to be soluble in dimethyl sulfoxide (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the compound in sterile, cell culture-grade DMSO. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. What is the recommended starting concentration range for this compound A in a cell viability experiment?

The optimal concentration of this compound A will vary depending on the cell line. Based on studies with the closely related compound Flavokawain A, a starting range of 1 µM to 50 µM is recommended for initial screening experiments. Subsequent experiments can then narrow down the concentration range to determine the precise IC50 value (the concentration at which 50% of cell viability is inhibited).

4. Which cell viability assay is most suitable for use with this compound A?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for use with this compound A.[4][5][6] Other common assays include MTS, WST-1, and resazurin-based assays.[7] The choice of assay may depend on the specific experimental requirements and available equipment.

5. How long should I incubate the cells with this compound A?

The incubation time can significantly impact the observed cytotoxicity. Typical incubation periods for cell viability assays range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal treatment duration for your specific cell line and experimental goals.

Quantitative Data: IC50 Values for Flavokawain A

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
T24Human Bladder Cancer24~20
RT4Human Bladder Cancer24~16
HCT116Human Colon Cancer24~16
MCF-7Human Breast CancerNot SpecifiedNot Specified
MDA-MB-231Human Breast CancerNot SpecifiedNot Specified
HUVECHuman Umbilical Vein Endothelial Cells (Normal)Not SpecifiedNot Specified

Note: The cytotoxic effects of these compounds can be cell-line specific. It is crucial to determine the IC50 value empirically for your cell line of interest.

Experimental Protocols

Protocol: Determining the IC50 of this compound A using MTT Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of this compound A.

Materials:

  • This compound A

  • Sterile, cell culture-grade DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound A in complete culture medium from your DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Solution
Compound Precipitation in Culture Medium The concentration of this compound A exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Prepare the final dilutions in serum-free medium first, then add serum if required. Ensure the final DMSO concentration does not exceed 0.5%, although lower concentrations (≤0.1%) are preferable. If precipitation persists, consider using a different solvent or a solubilizing agent, but ensure it does not affect cell viability.
Inconsistent or Non-Reproducible Results Variation in cell seeding density. Inaccurate pipetting of the compound. Instability of the compound in the culture medium over time.Ensure a homogenous cell suspension before seeding and use a calibrated pipette. Prepare fresh dilutions of this compound A from a frozen stock for each experiment. Avoid prolonged storage of diluted compound in culture medium.
High Background in MTT Assay Phenol red in the culture medium can interfere with absorbance readings. Contamination of the cell culture.Use phenol red-free medium for the MTT assay. Regularly check cultures for any signs of contamination.
Low Signal or Poor Dynamic Range in MTT Assay Cell seeding density is too low or too high. Incubation time with MTT is insufficient. Incomplete solubilization of formazan crystals.Optimize the cell seeding density for your specific cell line. Ensure an incubation time of at least 2-4 hours with MTT. Ensure formazan crystals are fully dissolved by gentle shaking and visual inspection before reading the plate.
Unexpected Cytotoxicity in Vehicle Control The concentration of DMSO is too high and is toxic to the cells.Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Generally, keep the final DMSO concentration below 0.1%.

Visualizations

Below are diagrams illustrating key experimental workflows and a proposed signaling pathway for this compound A.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cell Culture cell_seeding 4. Seed Cells in 96-well plate cell_culture->cell_seeding stock_solution 2. Prepare 3'-MFKA Stock Solution (in DMSO) serial_dilution 3. Serial Dilution of 3'-MFKA stock_solution->serial_dilution treatment 5. Treat Cells with 3'-MFKA serial_dilution->treatment cell_seeding->treatment incubation 6. Incubate (24-72h) treatment->incubation mtt_addition 7. Add MTT Reagent incubation->mtt_addition formazan_solubilization 8. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 9. Read Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis 10. Data Analysis & IC50 Calculation read_absorbance->data_analysis signaling_pathway cluster_cell Cancer Cell MFKA This compound A PI3K PI3K MFKA->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Strategies to minimize off-target effects of 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Methylflavokawin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and minimize potential off-target effects of this novel chalcone.

Disclaimer: this compound is a specialized research compound, and publicly available data on its specific biological targets and off-target effects are limited. The guidance provided here is based on general principles of pharmacology, flavonoid research, and drug discovery best practices. We strongly recommend a comprehensive experimental evaluation of this compound in your specific model system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a chalcone, a type of flavonoid, that has been isolated from Humulus lupulus (hops). Its precise mechanism of action is not yet fully elucidated. However, like other chalcones and flavonoids, it is predicted to interact with multiple cellular signaling pathways. Flavonoids are known to modulate the activity of various protein kinases and other enzymes. Due to their polyphenolic structure, they can also exert antioxidant effects.

Q2: What are the potential off-target effects of this compound?

Given the promiscuous nature of many flavonoids, this compound could potentially have off-target effects. These may include:

  • Kinase Inhibition: Flavonoids are known to be ATP-competitive inhibitors of a wide range of protein kinases. Off-target kinase inhibition can lead to unintended effects on various signaling pathways.

  • Interaction with Other Enzymes: Chalcones and flavonoids can interact with a variety of enzymes beyond kinases, such as cyclooxygenases, lipoxygenases, and phosphodiesterases.

  • Cytotoxicity: At higher concentrations, flavonoids can exhibit cytotoxic effects, which may be independent of their intended target.

  • Metabolic Liabilities: Like other xenobiotics, this compound will be metabolized by cytochrome P450 enzymes, which could lead to drug-drug interactions or the formation of reactive metabolites.

Q3: How can I proactively assess the potential off-target effects of this compound in my experiments?

A tiered approach is recommended to identify and characterize off-target effects:

  • In Silico Profiling: Utilize computational tools to predict potential off-target binding based on the structure of this compound.

  • In Vitro Kinase Profiling: Screen this compound against a panel of recombinant kinases to identify potential off-target interactions.

  • Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify off-target binding within a cellular context.

  • Phenotypic Screening: Use high-content imaging or other phenotypic assays to observe the effects of this compound on cellular morphology and function, which can reveal unexpected biological activities.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Off-target effects of this compound may be influencing your experimental system in unforeseen ways.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your primary endpoint. Off-target effects often manifest at different concentration ranges than on-target effects.

  • Control Compounds: Include structurally related but inactive control compounds, if available, to differentiate between specific and non-specific effects.

  • Orthogonal Assays: Validate your findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.

  • Target Engagement Confirmation: Use a direct binding assay or a target engagement assay like CETSA to confirm that this compound is interacting with your intended target at the concentrations used in your experiments.

Issue 2: Observed Cellular Toxicity

Possible Cause: The observed toxicity may be an off-target effect unrelated to the primary mechanism of action.

Troubleshooting Steps:

  • Cytotoxicity Profiling: Assess the cytotoxicity of this compound in your cell line of interest using multiple assays that measure different aspects of cell health (e.g., membrane integrity, metabolic activity, apoptosis).

  • Time-Course Experiment: Determine the onset of toxicity. Rapid toxicity may suggest a different mechanism than delayed toxicity.

  • Rescue Experiments: If you have a hypothesis about the off-target responsible for toxicity, attempt to "rescue" the cells by manipulating that pathway. For example, if you suspect off-target inhibition of a pro-survival kinase, you could try overexpressing that kinase.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Profiling

This protocol outlines a general procedure for screening this compound against a panel of protein kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant protein kinases of interest

  • Appropriate kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer

  • A detection reagent for measuring kinase activity (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal on a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Data Presentation:

Kinase TargetIC50 (µM) of this compound
Target Kinase A[Insert Value]
Off-Target Kinase B[Insert Value]
Off-Target Kinase C[Insert Value]
......
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound in intact cells.

Objective: To confirm the binding of this compound to its intended target and identify potential off-target binding partners in a cellular context.

Materials:

  • Cultured cells expressing the target protein(s)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Antibodies for the target protein and suspected off-target proteins

  • Western blotting reagents and equipment

  • PCR thermocycler or heating blocks

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.

  • Harvest the cells and resuspend them in a physiological buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

  • Cool the samples and lyse the cells.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using antibodies against the target protein and potential off-target proteins.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Strategies to Minimize Off-Target Effects

1. Medicinal Chemistry Approaches:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that improve selectivity for the on-target while reducing affinity for off-targets. Key modifications could include altering the substitution pattern on the aromatic rings or modifying the chalcone scaffold.

  • Computational Modeling: Use molecular docking and other computational methods to guide the design of more selective analogs.

2. Formulation and Delivery Strategies:

  • Targeted Delivery Systems: Encapsulate this compound in nanoparticles or other delivery vehicles that are targeted to the tissue or cell type of interest. This can reduce systemic exposure and minimize off-target effects in other tissues.

  • Controlled Release Formulations: Develop formulations that provide sustained, low-level release of this compound, which may help to maintain on-target activity while avoiding the higher concentrations that can lead to off-target effects.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Cellular Validation cluster_2 Mitigation Strategies In_Silico_Screening In Silico Screening (Predict potential off-targets) Kinase_Profiling In Vitro Kinase Profiling (Identify off-target kinases) In_Silico_Screening->Kinase_Profiling Guide selection CETSA Cellular Thermal Shift Assay (Confirm target engagement) Kinase_Profiling->CETSA Inform cellular assays Phenotypic_Screening Phenotypic Screening (Observe cellular effects) CETSA->Phenotypic_Screening Correlate binding with phenotype SAR_Studies Structure-Activity Relationship (Design more selective analogs) CETSA->SAR_Studies Guide analog design Phenotypic_Screening->SAR_Studies Identify undesirable phenotypes to design out Targeted_Delivery Targeted Drug Delivery (Reduce systemic exposure) SAR_Studies->Targeted_Delivery Optimize lead compound

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Methylflavokawin This compound Methylflavokawin->PI3K Methylflavokawin->Akt Methylflavokawin->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Technical Support Center: Navigating 3'-Methylflavokawin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter assay interference from 3'-Methylflavokawin, a naturally occurring chalcone found in the kava plant. Due to limited direct data on this compound, this guidance is based on the known properties of the broader chalcone and flavonoid classes, including the closely related Flavokawain A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound is a type of chalcone, a class of organic compounds that are precursors to flavonoids. These compounds are known to be biologically active and can act as Pan-Assay Interference Compounds (PAINS).[1] Their potential for interference stems from several of their physicochemical properties, including intrinsic fluorescence, UV absorbance, and the ability to inhibit enzymes non-specifically.[2][3][4][5]

Q2: What are the primary mechanisms of interference observed with chalcones and flavonoids?

A2: The primary mechanisms of interference include:

  • Optical Interference: Many chalcones and flavonoids absorb light in the UV-visible range and can exhibit intrinsic fluorescence (autofluorescence).[6] This can interfere with assays that rely on absorbance or fluorescence readouts.

  • Fluorescence Quenching: These compounds can also quench the fluorescence of reporter molecules used in an assay, leading to a false-negative or artificially low signal.

  • Enzyme Inhibition: Chalcones have been shown to inhibit various enzymes, including reporter enzymes like firefly luciferase.[2][3][4][5][7] This inhibition can be misinterpreted as a true biological effect of the compound on the target of interest.

  • Protein Assays: Flavonoids have been documented to interfere with common protein quantification assays, potentially leading to an overestimation of protein content.[8][9]

  • Peroxidase-Based Assays: Flavonoids can interfere with enzymatic assays that utilize peroxidases, resulting in inaccurately low measurements of analytes like free fatty acids and triglycerides.[10][11]

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Based on the properties of related compounds, the following assays are at a higher risk of interference:

  • Fluorescence-based assays (e.g., FRET, fluorescence polarization).

  • Luciferase reporter gene assays.[2][3][4][5][7]

  • Absorbance-based assays, especially in the UV range.

  • Enzymatic assays using peroxidase.[10][11]

  • Common protein quantification assays (e.g., BCA, Lowry).[8][9]

  • ELISAs, where interference can occur at multiple steps.[12]

Troubleshooting Guides

Problem 1: Unexpected results in a fluorescence-based assay.
  • Observation: An unexpected increase or decrease in fluorescence signal upon addition of this compound.

  • Troubleshooting Workflow:

start Unexpected Fluorescence Signal q1 Is there a signal change in a 'no-enzyme' or 'no-target' control? start->q1 autofluorescence Potential Autofluorescence q1->autofluorescence Yes, signal increases quenching Potential Quenching q1->quenching Yes, signal decreases no_interference Interference is less likely q1->no_interference No measure_spectra Measure absorbance and fluorescence spectra of the compound autofluorescence->measure_spectra quenching->measure_spectra overlap Do spectra overlap with assay wavelengths? measure_spectra->overlap mitigate_optical Mitigate Optical Interference: - Use alternative fluorophores with non-overlapping spectra. - Implement mathematical corrections for absorbance. overlap->mitigate_optical Yes no_overlap Optical interference is less likely overlap->no_overlap No quenching_assay Perform a direct quenching assay with the fluorophore no_overlap->quenching_assay is_quenching Does the compound quench the fluorophore? quenching_assay->is_quenching is_quenching->no_interference No mitigate_quenching Mitigate Quenching: - Reduce compound concentration. - Use a brighter fluorophore. is_quenching->mitigate_quenching Yes

Caption: Troubleshooting workflow for fluorescence assay interference.

Problem 2: Suspected inhibition in a luciferase reporter assay.
  • Observation: A dose-dependent decrease in luminescence in the presence of this compound.

  • Troubleshooting Workflow:

start Decreased Luminescence Signal q1 Does the compound inhibit purified luciferase enzyme? start->q1 direct_inhibition Direct Luciferase Inhibition q1->direct_inhibition Yes no_direct_inhibition Direct inhibition is not the primary cause q1->no_direct_inhibition No validate_inhibition Validate Inhibition: - Determine IC50. - Perform mechanism of inhibition studies. direct_inhibition->validate_inhibition orthogonal_assay Confirm biological effect with an orthogonal assay (e.g., qPCR for gene expression, Western blot for protein levels) no_direct_inhibition->orthogonal_assay

Caption: Troubleshooting workflow for luciferase assay interference.

Quantitative Data Summary

Compound/ClassAssay/ParameterValueReference
Flavokawain AUV-Vis AbsorbanceAvailable SpectrumPubChem CID: 235736[13]
ChalconesFirefly Luciferase Inhibition (IC50)7.82 µM to 92.99 µM[3]

Experimental Protocols

Protocol 1: Determining Autofluorescence of a Test Compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.

Methodology:

  • Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Plate Setup:

    • In a multi-well plate (preferably black for fluorescence assays), add the serial dilutions of the compound.

    • Include wells with assay buffer only as a negative control.

    • Include wells with the assay's positive control fluorophore as a reference.

  • Measurement:

    • Using a plate reader, perform a fluorescence scan across a range of excitation and emission wavelengths that includes the wavelengths used in the primary assay.

    • Specifically, measure the fluorescence intensity at the excitation and emission wavelengths of the primary assay.

  • Analysis:

    • Analyze the fluorescence spectra of this compound.

    • If a significant fluorescence signal is detected at the assay's wavelengths, the compound is autofluorescent and may cause a false-positive result.

Protocol 2: Assessing Direct Luciferase Inhibition

Objective: To determine if this compound directly inhibits the activity of firefly luciferase.

Methodology:

  • Reagents:

    • Purified firefly luciferase enzyme.

    • Luciferin substrate.

    • ATP.

    • Assay buffer.

    • This compound serial dilutions.

  • Procedure:

    • In a white, opaque multi-well plate, add the purified luciferase enzyme to the assay buffer.

    • Add the serial dilutions of this compound to the wells.

    • Include a vehicle control (e.g., DMSO).

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the luminescent reaction by adding the luciferin substrate and ATP solution.

    • Immediately measure the luminescence using a plate reader.

  • Analysis:

    • Calculate the percent inhibition of luciferase activity for each concentration of this compound compared to the vehicle control.

    • If a dose-dependent decrease in luminescence is observed, it indicates direct inhibition of the luciferase enzyme. An IC50 value can then be determined.

Signaling Pathway and Workflow Diagrams

cluster_assay Biochemical Assay cluster_interference Potential Interference by this compound Target Target Product Product Target->Product Enzymatic Reaction Substrate Substrate Substrate->Target Reporter Reporter Product->Reporter Signal Signal Reporter->Signal Compound This compound Compound->Target Non-specific Inhibition Compound->Reporter Quenching/Inhibition Compound->Signal Autofluorescence/ Absorbance

Caption: Potential points of interference of this compound in a generic biochemical assay.

Start Initial Hit from Primary Screen Control_Expts Perform Control Experiments (No-enzyme/target, etc.) Start->Control_Expts Interference_Suspected Interference Suspected? Control_Expts->Interference_Suspected Orthogonal_Assay Validate with Orthogonal Assay (Different technology/readout) Interference_Suspected->Orthogonal_Assay No Characterize_Interference Characterize Interference Mechanism (Spectral, Enzyme Inhibition, etc.) Interference_Suspected->Characterize_Interference Yes Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed False_Positive False Positive (Artifact) Orthogonal_Assay->False_Positive Activity Not Confirmed Characterize_Interference->False_Positive

Caption: A logical workflow for triaging initial hits to identify and resolve potential assay interference.

References

How to prevent 3'-Methylflavokawin from precipitating in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 3'-Methylflavokawin in cell culture media.

Troubleshooting Guide

Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. The following guide outlines common causes of precipitation and provides systematic solutions to address these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Poor Aqueous Solubility: this compound, a hydrophobic chalcone, has limited solubility in aqueous solutions like cell culture media.1. Optimize Solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.5%, with 0.1% being a safe starting point for most cell lines.[1] 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into pre-warmed (37°C) culture medium while vortexing gently to facilitate mixing.
Precipitation Over Time in Incubator Temperature Fluctuation: Moving prepared media from room temperature or refrigerated storage to a 37°C incubator can cause less soluble compounds to fall out of solution.1. Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Final Dilution in Situ: Add the final dilution of the compound directly to the culture plates already containing cells and pre-warmed media.
pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium over time, potentially affecting the solubility of pH-sensitive compounds.1. Use Buffered Media: Employ media containing a stable buffering system, such as HEPES, to maintain a consistent pH. 2. Calibrate Incubator: Ensure the CO2 level in the incubator is accurately calibrated.
Interaction with Media Components: Salts, amino acids, and other components in the media can interact with this compound, reducing its solubility.1. Test in Different Media: If precipitation is a persistent issue, test the solubility of this compound in different basal media formulations. 2. Serum Concentration: The presence of serum can either enhance solubility through protein binding or, in some cases, contribute to precipitation. Evaluate the effect of varying serum concentrations.
Cloudiness or Film Formation High Compound Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture system.1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions. 2. Use Solubilizing Agents: Consider the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance the aqueous solubility of flavonoids.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on studies with related flavokawains and other hydrophobic chalcones, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][5]

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: The maximum tolerated DMSO concentration varies between cell lines. However, a final concentration of 0.5% DMSO is widely considered acceptable for most cell lines without significant cytotoxicity.[1] For sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments.

Q3: Can I store this compound stock solutions in DMSO?

A3: Yes, stock solutions of this compound in DMSO can be aliquoted and stored at -20°C or -80°C for several months.[1][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: How does serum in the cell culture medium affect the solubility of this compound?

A4: Serum proteins, such as albumin, can bind to hydrophobic compounds like chalcones, which can increase their apparent solubility and bioavailability in the culture medium.[7][8][9][10] However, the specific interaction can be complex and may also depend on the concentration of both the compound and the serum. If you suspect serum is contributing to precipitation, you could try reducing the serum concentration or using a serum-free medium for the duration of the treatment.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: If DMSO is not suitable for your experimental system, cyclodextrins are a promising alternative. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[2][3][4][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions of this compound for cell culture experiments, with a focus on minimizing precipitation.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • To aid dissolution, gently warm the tube to 37°C and use an ultrasonic bath for a few minutes.[6] Ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in 100% DMSO. This can help in achieving more accurate final dilutions.

  • Prepare Final Working Solutions:

    • Pre-warm the cell culture medium to 37°C.

    • For each desired final concentration, add the appropriate volume of the this compound stock solution (or intermediate dilution) to a tube containing the pre-warmed medium.

    • Immediately after adding the stock solution, gently vortex the tube to ensure rapid and thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

Protocol 2: Solubility Assessment of this compound in Cell Culture Medium

This protocol provides a method to determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile 96-well clear-bottom plate or microcentrifuge tubes

  • Microplate reader or microscope

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. Start from a concentration known to cause precipitation and perform 2-fold serial dilutions down to a concentration that is expected to be fully soluble.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Assessment of Precipitation:

    • Visual Inspection: Carefully observe each well or tube for any visible signs of precipitation (e.g., crystals, cloudiness, or a film at the bottom).

    • Microscopic Examination: Examine a small aliquot from each dilution under a microscope to detect any micro-precipitates.

    • Spectrophotometric Measurement: If using a 96-well plate, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) using a microplate reader. An increase in absorbance compared to the vehicle control can indicate precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible or microscopic precipitates is considered the maximum soluble concentration under those conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment a This compound Powder c High-Concentration Stock (e.g., 20 mM) a->c b 100% DMSO b->c e Final Working Solution c->e Dilute & Vortex d Pre-warmed (37°C) Culture Medium d->e f Cells in Culture e->f Add to cells g Incubate (37°C, 5% CO2) f->g

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? q1 Is final DMSO conc. >0.5%? start->q1 Yes no_precip No Precipitation (Proceed with Experiment) start->no_precip No a1 Reduce DMSO conc. q1->a1 Yes q2 Was media pre-warmed? q1->q2 No a2 Pre-warm media to 37°C q2->a2 No q3 Was dilution stepwise? q2->q3 Yes a3 Use serial dilution with vortexing q3->a3 No q4 Is media buffered (HEPES)? q3->q4 Yes a4 Use buffered media q4->a4 No q5 Is compound conc. too high? q4->q5 Yes a5 Determine max. solubility q5->a5 Yes q6 Consider solubilizing agent? q5->q6 No a6 Use Cyclodextrin (e.g., HP-β-CD) q6->a6 Yes

Caption: Troubleshooting decision tree for this compound precipitation.

References

Correcting for 3'-Methylflavokawin autofluorescence in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering autofluorescence issues when using 3'-Methylflavokawin in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be autofluorescent?

This compound is a chalcone, a type of natural compound belonging to the flavonoid family. Like many flavonoids and other molecules with conjugated aromatic systems, it has the potential to absorb light at certain wavelengths and re-emit it at a longer wavelength, a phenomenon known as fluorescence. This intrinsic fluorescence is termed autofluorescence and can interfere with the detection of specific fluorescent signals in microscopy. The presence of delocalized electrons in its chemical structure is a key contributor to its potential fluorescent properties.[1]

Q2: What are the primary sources of autofluorescence in my microscopy samples?

Autofluorescence in biological samples can originate from several sources:

  • Endogenous Molecules: Many cells and tissues naturally contain fluorescent molecules. Common examples include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and pigmented molecules like lipofuscin.[1][2][3]

  • Exogenous Compounds: The compound of interest, in this case, this compound, can be a primary source of autofluorescence.

  • Fixation Methods: Aldehyde fixatives, particularly glutaraldehyde and to a lesser extent formaldehyde (paraformaldehyde), can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][5]

  • Sample Processing: Heat and dehydration during sample preparation can also increase autofluorescence.[4][5]

Q3: How can I determine if this compound is the source of the autofluorescence?

To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An unstained control sample that is treated with the vehicle used to dissolve this compound (e.g., DMSO) but not the compound itself will reveal the level of endogenous autofluorescence from the cells or tissue.[6] A second control sample treated with this compound but without any other fluorescent labels will help you characterize the specific autofluorescence signature of the compound.

Troubleshooting Guide

Problem 1: High background fluorescence obscures my target signal.

  • Question: I am observing a high, diffuse background signal in my images after treating my samples with this compound. How can I reduce this?

  • Answer: High background can be due to the autofluorescence of this compound, endogenous molecules, or the fixation process. Consider the following troubleshooting steps:

    • Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to background fluorescence.

    • Change Fixation Method: If using aldehyde-based fixatives, consider switching to an organic solvent like ice-cold methanol or ethanol, which may reduce fixation-induced autofluorescence.[2]

    • Implement Photobleaching: Before applying your fluorescent labels, you can intentionally photobleach the sample to reduce the background autofluorescence from both the tissue and the compound.[6][7][8][9]

    • Use a Quenching Agent: Chemical agents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[4][5][10] However, be aware that Sudan Black B can have its own fluorescence in the far-red spectrum.[4]

Problem 2: I cannot distinguish the signal from my fluorescent probe from the autofluorescence of this compound.

  • Question: The emission spectrum of my fluorescent probe seems to overlap with the autofluorescence of this compound. What can I do to separate these signals?

  • Answer: Spectral overlap is a common challenge. Here are several strategies to address this:

    • Choose Fluorophores with Red-Shifted Spectra: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[2] Whenever possible, select fluorescent probes that excite and emit in the red or far-red wavelengths, as endogenous and compound-related autofluorescence is typically less intense in this range.[2][4][6]

    • Perform Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire images across a range of wavelengths (a lambda stack). Spectral unmixing algorithms can then be used to computationally separate the overlapping spectra of your specific fluorophore and the autofluorescence.[11][12][13][14]

    • Utilize Fluorescence Lifetime Imaging (FLIM): FLIM separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than just their emission wavelength. Since the lifetime of your probe and the autofluorescence are likely different, this can be a powerful method for signal separation.[6][15]

Quantitative Data Summary

The exact spectral properties of this compound are not widely published. The following table provides hypothetical, yet plausible, excitation and emission maxima for this compound based on similar flavonoid compounds, alongside the known spectral properties of common endogenous fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
This compound (Hypothetical) ~350 - 420~450 - 550Broad excitation and emission are common for such compounds.
NADH~340~450A primary metabolic coenzyme.
Flavins (FAD)~450~525Found in mitochondria, contributes to green autofluorescence.[1][16]
Collagen~360~440A major component of the extracellular matrix.
Elastin~420~500Another component of the extracellular matrix.
LipofuscinBroad (360 - 500)Broad (420 - 650)Age-related pigment with a very broad spectrum.

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This method uses high-intensity light to destroy fluorescent molecules before staining.

  • Sample Preparation: Prepare your cell or tissue samples on slides as per your standard protocol, including fixation and this compound treatment.

  • Illumination: Place the slides on the microscope stage. Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or LED) for a period ranging from several minutes to a few hours.[17]

  • Monitoring: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

  • Staining: Once the autofluorescence is minimized, proceed with your immunofluorescence or other fluorescent staining protocol. Be aware that over-bleaching can potentially damage tissue antigens.

Protocol 2: Spectral Imaging and Linear Unmixing

This technique computationally separates the signals from multiple fluorophores, including autofluorescence.

  • Acquire Reference Spectra:

    • Prepare a control sample with only the unstained cells/tissue treated with this compound. Acquire a lambda stack (a series of images at different emission wavelengths) to get the reference spectrum for autofluorescence.

    • Prepare another control sample for each fluorescent probe you are using to obtain their individual reference spectra.

  • Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Unmixing: Use software (e.g., ZEN from Zeiss, LAS X from Leica, or ImageJ/Fiji plugins) to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore (including the autofluorescence) to the total signal in each pixel of your experimental image.[14]

Protocol 3: Computational Subtraction

This is a simpler digital method to reduce background fluorescence.

  • Acquire Images:

    • Capture an image of your fully stained sample using the appropriate filter set for your fluorescent probe (Image A).

    • Capture a second image of the same field of view using a filter set that excites the autofluorescence of this compound but minimizes the excitation of your specific probe (Image B). This image represents the autofluorescence background.

  • Image Subtraction: Use image analysis software (like ImageJ/Fiji) to subtract Image B from Image A. This can be done using the "Image Calculator" or similar function.[18]

  • Optimization: The degree of subtraction may need to be optimized to avoid over-subtracting and losing true signal.

Visualizations

Experimental_Workflow Workflow for Correcting Autofluorescence cluster_prep Sample Preparation cluster_controls Control Imaging cluster_exp Experimental Imaging cluster_correction Correction & Analysis prep Prepare and Fix Sample treat Treat with this compound prep->treat stain Stain with Fluorescent Probe(s) treat->stain photobleach Photobleaching (Pre-Staining) treat->photobleach Optional control_auto Image Unstained Control (Characterize Endogenous AF) control_comp Image Compound-Only Control (Characterize Compound AF) acquire Acquire Image Data stain->acquire spectral Spectral Unmixing acquire->spectral subtract Computational Subtraction acquire->subtract photobleach->stain analyze Analyze Corrected Image spectral->analyze subtract->analyze

Caption: A general workflow for managing autofluorescence in experiments involving this compound.

Spectral_Unmixing_Principle Principle of Spectral Unmixing cluster_input Input Signals cluster_output Output Signals mixed_signal Mixed Signal (from one pixel) algorithm Spectral Unmixing Algorithm mixed_signal->algorithm ref_probe Reference: Probe ref_probe->algorithm ref_auto Reference: Autofluorescence ref_auto->algorithm unmixed_probe Probe Signal unmixed_auto Autofluorescence Signal algorithm->unmixed_probe algorithm->unmixed_auto

Caption: The principle of separating mixed fluorescence signals using spectral unmixing.

Decision_Flowchart Choosing a Correction Method start High Autofluorescence Detected q_spectral Spectral Overlap with Probe? start->q_spectral q_hardware Spectral Detector Available? q_spectral->q_hardware Yes method_shift Shift to Far-Red Fluorophores q_spectral->method_shift No q_damage Concerned about Photodamage? q_hardware->q_damage No method_unmix Use Spectral Unmixing q_hardware->method_unmix Yes method_bleach Use Photobleaching q_damage->method_bleach No method_subtract Use Computational Subtraction q_damage->method_subtract Yes

Caption: A decision flowchart to help select an appropriate autofluorescence correction method.

References

How to increase the yield of 3'-Methylflavokawin from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 3'-Methylflavokawin from natural sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a type of chalcone, a class of flavonoids known for various biological activities. It is naturally found in plants of the Zingiberaceae family, with the rhizomes of Alpinia mutica being a significant source.[1][2]

Q2: What is the general workflow for increasing the yield of this compound?

The process involves a multi-step approach beginning with the preparation of the plant material, followed by an optimized extraction method to create a crude extract. This extract is then subjected to liquid-liquid partitioning to concentrate the target compounds. Finally, chromatographic techniques are used to isolate and purify this compound.

Q3: What are the main challenges in maximizing the yield of this compound?

The primary challenges include selecting the most effective extraction solvent and method, optimizing various parameters like temperature and time to maximize yield without causing degradation, and developing an efficient purification strategy to separate the target compound from a complex mixture of other phytochemicals.[3][4]

Section 2: Troubleshooting Guide - Extraction

Q1: My initial crude extract yield is low. What are the likely causes and solutions?

Low yield from the initial extraction can stem from several factors:

  • Improper Sample Preparation: The efficiency of extraction is highly dependent on the surface area of the plant material.

    • Troubleshooting: Ensure the plant material (e.g., rhizomes) is thoroughly dried and ground into a fine powder. A particle size of less than 0.5 mm is often optimal for efficient extraction as it increases the surface contact between the sample and the solvent.[3]

  • Suboptimal Solvent Choice: The solvent's polarity must be well-matched to the target compound.

    • Troubleshooting: For flavonoids like this compound, polar solvents or mixtures are generally effective. Consider using aqueous mixtures, such as 80% methanol or 70% ethanol, which can increase the permeability of plant tissues and improve extraction efficiency compared to absolute solvents.[5][6]

  • Inefficient Extraction Technique: Traditional methods like maceration can be time-consuming and less efficient.

    • Troubleshooting: Employ modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use acoustic cavitation or microwave energy to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.[7][8][9]

Q2: How do I choose the most effective solvent for extraction?

The choice of solvent is critical for maximizing yield. Different solvents will extract different classes of compounds based on their polarity.

  • Solvent Screening: It is recommended to perform a small-scale pilot study with different solvents. Methanol, ethanol, ethyl acetate, and water are common choices.[5]

  • Solvent Mixtures: Aqueous mixtures of organic solvents (e.g., 80% methanol in water) are often more effective than pure solvents for extracting flavonoids.[5]

  • Data Comparison: Studies on related compounds have shown that methanol can produce the highest extraction yields, followed by water and ethanol.[5] The ethyl acetate fraction, obtained after initial methanol extraction and subsequent partitioning, is often rich in phenolic compounds.[2]

Q3: I am using an advanced method like UAE. How can I optimize the parameters for maximum yield?

Optimizing UAE parameters is crucial to enhance efficiency and prevent compound degradation.

  • Ultrasonic Power & Frequency: Increasing power can improve mass transfer, but excessive power may degrade the target flavonoids.[7] For phenolics, lower frequencies in the range of 20-40 kHz have been reported to provide higher yields.[7]

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound. However, temperatures above a certain threshold (e.g., >60-70°C) can lead to degradation.[5][10] It is essential to determine the optimal temperature experimentally.

  • Extraction Time: The yield typically increases with time up to a certain point, after which it may plateau or even decrease due to degradation. An optimal time, often between 20 to 60 minutes for UAE, should be identified.[5][11]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material facilitates better extraction, but an excessive amount offers diminishing returns and wastes solvent. Ratios between 10:1 and 20:1 (mL/g) are common starting points for optimization.[5][7]

Section 3: Troubleshooting Guide - Purification

Q1: My target compound is spread across many fractions during column chromatography. How can I improve the separation resolution?

Poor resolution during column chromatography leads to lower purity and yield.

  • Optimize the Solvent System: The choice and gradient of the mobile phase are critical.

    • Troubleshooting: If compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not eluting, increase the polarity. Employ a shallow or stepwise gradient instead of a steep one. For example, starting with 100% chloroform and gradually increasing the percentage of acetone or methanol can effectively separate compounds.[1]

  • Column Packing and Dimensions: An improperly packed column will result in poor separation.

    • Troubleshooting: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a longer, narrower column can also improve the separation of closely eluting compounds.

Q2: I'm experiencing low recovery of this compound after the purification steps. What could be the cause?

Low recovery can be due to degradation or irreversible loss of the compound during purification.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel stationary phase.

    • Troubleshooting: If this is suspected, consider using a different stationary phase, such as reversed-phase C18 silica. Alternatively, advanced techniques like High-Speed Countercurrent Chromatography (HSCCC), which is a liquid-liquid technique, can be used to avoid solid supports and the associated sample loss.[12]

  • Compound Degradation: Flavonoids can be sensitive to light, high temperatures, and pH changes.

    • Troubleshooting: Conduct purification steps at room temperature or below, and protect fractions from direct light. Ensure that the solvents used are of high purity and do not contain contaminants that could catalyze degradation.

Section 4: Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound from Alpinia mutica Rhizomes

This protocol is adapted from the methodology described in phytochemical investigations of Alpinia mutica.[1]

  • Sample Preparation: Wash, dry, and grind the rhizomes of A. mutica into a fine powder (approx. 500 g).

  • Methanol Extraction: Macerate the powdered rhizomes with 80% methanol (MeOH) in water (3 x 1.5 L) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Hexane Partitioning: Re-extract the crude MeOH extract with hexane to remove non-polar compounds. Separate the hexane-soluble fraction from the hexane-insoluble residue.

  • Ethyl Acetate Partitioning: Partition the hexane-insoluble residue between ethyl acetate (EtOAc) and water. The EtOAc-soluble extract is typically enriched with flavonoids and phenols.[1][2] Collect this fraction for further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on standard chromatographic separation techniques for flavonoids.[1]

  • Column Preparation: Pack a glass column with silica gel G60, using chloroform (CHCl₃) as the slurry solvent.

  • Sample Loading: Adsorb the dried ethyl acetate extract (approx. 5 g) onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with 100% CHCl₃. Gradually increase the solvent polarity by adding increasing percentages of acetone (e.g., 1%, 2%, 5%, 10%, 20%, 40% acetone in CHCl₃).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 100 mL).

  • TLC Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound. Pool fractions with similar TLC profiles.

  • Final Purification: Subject the pooled fractions containing impure this compound to further purification using preparative HPLC or recrystallization to achieve high purity.[1]

Section 5: Data Summaries and Visualizations

Data Tables

Table 1: Effect of Different Solvents on the Extraction Yield of Phenylpropanoids (Related Compounds) Data adapted from a study on optimizing UAE conditions.[5]

SolventTotal Extraction Yield (mg/g)
Methanol1.46
Water1.12
Ethanol0.84
Ethyl Acetate0.31

Table 2: Key Parameters for Optimizing Flavonoid Extraction This table summarizes key experimental variables and their typical effects on extraction yield.[3][5][7][10]

ParameterGeneral Effect on YieldConsiderations
Solvent Choice Highly significant; depends on polarity match.Methanol/ethanol-water mixtures are often superior to absolute solvents.[5]
Temperature Increases to an optimum, then decreases.High temperatures can cause degradation of thermolabile flavonoids.[7][10]
Extraction Time Increases to an optimum, then plateaus.Prolonged times can increase energy costs and risk of degradation.[5]
Solvent-to-Solid Ratio Increases to an optimum, then plateaus.Higher ratios improve extraction but increase solvent usage and cost.[5]
Particle Size Smaller size increases yield.Finer powder increases surface area for mass transfer.[3]
UAE Power Increases to an optimum, then decreases.Excessive power can degrade target compounds.[7]

Diagrams and Workflows

G cluster_prep Phase 1: Preparation & Extraction cluster_partition Phase 2: Fractionation cluster_purify Phase 3: Purification & Analysis start Start: Plant Material (e.g., Alpinia mutica Rhizomes) prep Sample Preparation (Dry, Grind) start->prep extraction Optimized Extraction (e.g., 80% MeOH, UAE) prep->extraction crude Crude Extract extraction->crude partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) crude->partition et_oac Ethyl Acetate Fraction (Enriched) partition->et_oac Target waste Aqueous & Hexane Fractions partition->waste Discard chrom Column Chromatography (Silica Gel) et_oac->chrom hplc Preparative HPLC chrom->hplc pure Pure this compound hplc->pure

Caption: General workflow for the extraction and purification of this compound.

G yield Extraction Yield of This compound solvent Solvent Choice & Concentration solvent->yield temp Temperature temp->yield time Extraction Time time->yield ratio Solvent-to-Solid Ratio ratio->yield particle Particle Size particle->yield method Extraction Method (e.g., UAE, MAE) method->yield

Caption: Key experimental factors influencing the extraction yield of this compound.

G p1 Phenylalanine p2 General Phenylpropanoid Pathway p1->p2 p3 Chalcone Synthase (CHS) p2->p3 p4 Chalcones (e.g., this compound) p3->p4 p5 Chalcone Isomerase (CHI) p4->p5 p6 Flavanones p5->p6 p7 Other Flavonoids (Flavones, Flavonols, etc.) p6->p7

Caption: Simplified flavonoid biosynthesis pathway showing the role of chalcones.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 3'-Methylflavokawin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 3'-Methylflavokawin B.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound B?

A1: this compound B is a chalcone and is typically synthesized via a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of a substituted acetophenone (2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone) with a substituted benzaldehyde.

Q2: What are the critical starting materials for the synthesis?

A2: The key precursors are 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone (CAS 69480-06-4) and an appropriately substituted benzaldehyde.[3][] The purity of these starting materials is crucial for achieving a high yield and minimizing side reactions.

Q3: What are the common challenges encountered during the scale-up of this synthesis?

A3: Common scale-up challenges include:

  • Exothermic Reaction Control: The Claisen-Schmidt condensation can be exothermic. Proper temperature control is critical to prevent runaway reactions and the formation of side products.

  • Homogeneity of the Reaction Mixture: Ensuring proper mixing of reactants, especially when dealing with solids and viscous liquids in large volumes, is essential for consistent reaction progress.

  • Product Precipitation and Isolation: The chalcone product often precipitates from the reaction mixture. Efficient filtration and washing are necessary to isolate the crude product.

  • Purification at Scale: Chromatographic purification can be challenging and costly at a large scale. Developing efficient recrystallization protocols is often preferred.

  • Byproduct Removal: Removal of unreacted starting materials and side products is critical to obtain high-purity this compound B.

Q4: What analytical techniques are recommended for reaction monitoring and product characterization?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. For final product characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy is recommended to confirm the structure and purity.[2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (base).2. Low quality or incorrect starting materials.3. Insufficient reaction temperature or time.4. Inefficient mixing.1. Use a fresh batch of base (e.g., NaOH or KOH).2. Verify the identity and purity of the acetophenone and benzaldehyde precursors via analytical techniques.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.4. Ensure vigorous and consistent stirring, especially during the initial stages of the reaction.
Formation of Multiple Side Products 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Self-condensation of the acetophenone.4. Cannizzaro reaction of the aldehyde.1. Maintain a lower reaction temperature and ensure even heat distribution.2. Use a precise molar ratio of reactants. A slight excess of the aldehyde can sometimes be beneficial.3. Add the acetophenone slowly to the mixture of the aldehyde and base.4. Use a less concentrated base solution and maintain a lower reaction temperature.
Difficulty in Product Purification 1. Presence of oily impurities.2. Co-precipitation of starting materials with the product.3. Product is not crystalline.1. Wash the crude product with a non-polar solvent like hexane to remove oily impurities before recrystallization.2. Optimize the washing step after filtration to remove unreacted starting materials.3. Attempt recrystallization from a variety of solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane). If recrystallization fails, column chromatography on silica gel is the alternative.[6]
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reactors.2. Non-uniform mixing.3. Challenges in solid handling and transfer.1. Use a reactor with a jacket for better temperature control. Monitor the internal temperature closely.2. Employ overhead stirring with appropriate impeller design for the reactor volume.3. Develop and validate standard operating procedures for all material transfers to ensure consistency.

Quantitative Data Summary

The following table presents representative data for the synthesis of a chalcone similar to this compound B at different scales. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and equipment used.

Scale Reactant A (g) Reactant B (g) Solvent Volume (mL) Typical Yield (%) Purity (by HPLC, %)
Lab Scale1.00.82085-95>98
Pilot Scale10080200080-90>97
Production Scale10008002000075-85>97

Experimental Protocols

Lab-Scale Synthesis of this compound B

Materials:

  • 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone

  • Substituted benzaldehyde

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound B by recrystallization from a suitable solvent (e.g., ethanol).

Scale-Up Considerations:
  • For pilot and production scale, a jacketed reactor with overhead stirring is essential for temperature control and efficient mixing.

  • The addition of the base should be carefully controlled to manage the exotherm.

  • A robust filtration and drying setup (e.g., a filter press and vacuum oven) is required for handling larger quantities of the product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield in this compound B Synthesis start Low Yield Observed check_sm Verify Starting Material Purity (NMR, MS) start->check_sm check_reagents Check Reagent Activity (e.g., fresh base) start->check_reagents optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions Purity OK check_reagents->optimize_conditions Reagents OK increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time check_mixing Evaluate Mixing Efficiency optimize_conditions->check_mixing analyze_side_products Analyze Byproducts (TLC, LC-MS) increase_temp->analyze_side_products increase_time->analyze_side_products check_mixing->analyze_side_products purification_issue Investigate Purification Loss analyze_side_products->purification_issue end Yield Improved purification_issue->end

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

Signaling Pathway Inhibition by Flavokawain B (as a proxy for this compound B)

G Putative Signaling Pathway Inhibition by this compound B fk_b This compound B erk ERK fk_b->erk inactivates vegf VEGF erk->vegf mmps MMPs erk->mmps proliferation Cell Proliferation erk->proliferation angiogenesis Angiogenesis vegf->angiogenesis invasion Metastasis/Invasion mmps->invasion

Caption: Proposed mechanism of action via inhibition of the ERK/VEGF/MMPs signaling pathway.[7]

References

Validation & Comparative

Validating the bioactivity of 3'-Methylflavokawin across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the bioactivity of Flavokawain B, a close analog of 3'-Methylflavokawin, across various cancer cell lines.

Introduction

This compound is a member of the flavokawain family of chalcones, naturally occurring compounds that have garnered significant interest for their potential therapeutic properties, particularly in oncology. Due to the limited availability of specific bioactivity data for this compound, this guide focuses on the extensively studied and closely related analog, Flavokawain B (FKB). FKB has demonstrated potent anti-cancer effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comparative summary of its cytotoxic activity, details the experimental protocols for assessing its bioactivity, and illustrates the key signaling pathways involved. This information serves as a valuable resource for researchers investigating the therapeutic potential of flavokawains.

Comparative Bioactivity of Flavokawain B

The cytotoxic efficacy of Flavokawain B is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for FKB vary across different cancer cell lines, reflecting differential sensitivities to its effects.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Cancer7.70 ± 0.30[1]
MDA-MB-231 Breast Cancer5.90 ± 0.30[1]
A375 Melanoma7.6[2]
A2058 Melanoma10.8[2]
SNU-478 Cholangiocarcinoma69.4[3]
HCT116 Colon Cancer5-50 (effective range)[4]
HepG2 Liver Cancer28[5]
Osteosarcoma cell lines Bone CancerNot specified, but showed apoptotic effects[4]
Oral carcinoma cell lines (HSC-3, Cal-27) Oral CancerNot specified, but showed cytotoxicity[4]
A-549 Lung CancerNot specified, but showed cytotoxicity[4]

Note: The bioactivity of this compound is expected to be similar to Flavokawain B, but direct experimental validation is required.

Experimental Workflow for Bioactivity Validation

The following diagram outlines a standard workflow for validating the bioactivity of a compound like this compound or Flavokawain B in cancer cell lines.

experimental_workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding compound_treatment Treatment with this compound cell_culture->compound_treatment mtt_assay Cell Viability (MTT Assay) compound_treatment->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) compound_treatment->apoptosis_assay western_blot Protein Expression (Western Blot) compound_treatment->western_blot ic50_determination IC50 Value Calculation mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: A generalized workflow for assessing the in vitro bioactivity of a test compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying the bioactivity of a compound.[12][13]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Signaling Pathway: PI3K/Akt and Apoptosis

Flavokawain B has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt and apoptosis pathways. The following diagram illustrates the proposed mechanism of action.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway FKB Flavokawain B PI3K PI3K FKB->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) FKB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) FKB->Bax Upregulates Akt Akt pAkt p-Akt (Inactive) Akt->pAkt Phosphorylation Inhibited Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway of Flavokawain B-induced apoptosis.

Flavokawain B demonstrates significant anti-cancer activity across a multitude of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as PI3K/Akt and the Bcl-2 family of proteins. The provided experimental protocols offer a robust framework for the validation of these findings and for the investigation of related compounds like this compound. Further research is warranted to fully elucidate the therapeutic potential of this promising class of natural compounds.

References

A Comparative Analysis of 3'-Methylflavokawin and its Congeners, Flavokawin A and B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, chalcones, a class of natural compounds, have garnered significant attention for their therapeutic potential. Among these, flavokawin A and B, primarily isolated from the kava plant (Piper methysticum), have demonstrated notable anti-cancer properties. This guide provides a comparative analysis of the synthetic derivative, 3'-Methylflavokawin, against its naturally occurring counterparts, flavokawin A and B. The comparison focuses on their cytotoxic activities, underlying mechanisms of action, and the influence of their structural differences on biological efficacy.

Cytotoxicity Profile

The in vitro cytotoxic effects of this compound, flavokawin A, and flavokawin B have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that direct experimental data for "this compound" is not available in the reviewed literature. Therefore, data for a chalcone derivative with a 3-methylphenyl B-ring is used as a proxy to infer the potential activity of this compound, and this is explicitly noted in the comparison.

CompoundCell LineCancer TypeIC50 (µM)Reference
Flavokawin A T24Bladder Cancer~8-17[1]
RT4Bladder Cancer~1.5-17[1]
EJBladder Cancer~8.33[1]
Flavokawin B T24Bladder Cancer~8-17[1]
RT4Bladder Cancer~1.5-17[1]
EJBladder Cancer~8.33[1]
HCT116Colon Cancer~6[1]
H460Lung Cancer18.2[1]
ACC-2Oral Adenoid Cystic Carcinoma4.69 ± 0.43[1]
MCF-7Breast Cancer33.8[2]
MDA-MB-231Breast Cancer12.3[2]
Chalcone with 3-methylphenyl B-ring (Proxy for this compound) HepG2Liver Cancer>100[3]
HeLaCervical Cancer>100[3]
MCF-7Breast Cancer>100[3]
A549Lung Cancer>100[3]
SW1990Pancreatic Cancer>100[3]

Based on the available data, both flavokawin A and B exhibit potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low micromolar range. In contrast, the chalcone with a 3-methylphenyl B-ring showed significantly lower cytotoxicity, suggesting that the methyl substitution at the 3' position on the B-ring may diminish the anti-cancer activity. Structure-activity relationship studies on flavokawin derivatives suggest that substitutions on the B-ring can significantly influence their biological activity.[2][4]

Mechanisms of Action

Flavokawin A and B exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are orchestrated through the modulation of various signaling pathways.

Apoptosis Induction

Both flavokawin A and B are known to trigger apoptosis in cancer cells. Flavokawin B, in particular, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[1]

Cell Cycle Arrest

Flavokawin A and B can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. The specific phase of cell cycle arrest can depend on the p53 status of the cancer cells.[1] For instance, in some cell lines, flavokawin B has been observed to induce G2/M phase arrest.[1]

Signaling Pathways

The biological activities of flavokawin A and B are mediated by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Both flavokawin A and B have been shown to inhibit the NF-κB signaling pathway, which contributes to their anti-inflammatory and pro-apoptotic effects.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NF-κB NF-κB Gene_Expression Gene Expression (Inflammation, Survival) NF-κB->Gene_Expression translocates to nucleus IκB-NF-κB->NF-κB releases Flavokawins Flavokawins Flavokawins->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavokawins.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Flavokawin derivatives have been shown to interfere with this pathway, contributing to their anti-cancer effects.[4]

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Flavokawins Flavokawins Flavokawins->Akt inhibits

Caption: Inhibition of the Akt/mTOR signaling pathway by flavokawins.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Flavokawin stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the flavokawin compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with flavokawins

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the flavokawin compounds as described for the cell viability assay.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Seed_Cells Seed Cancer Cells Treat_Compounds Treat with Flavokawins (this compound, A, B) Seed_Cells->Treat_Compounds MTT_Assay Cell Viability (MTT Assay) Treat_Compounds->MTT_Assay Flow_Cytometry Apoptosis Assay (Annexin V/PI Staining) Treat_Compounds->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treat_Compounds->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptosis Flow_Cytometry->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Comparative_Analysis Comparative Analysis of This compound vs. Flavokawin A & B IC50_Determination->Comparative_Analysis Apoptosis_Quantification->Comparative_Analysis Pathway_Analysis->Comparative_Analysis

Caption: General experimental workflow for comparative analysis.

Conclusion

References

A Comparative Analysis of the Cytotoxic Effects of Flavokawain Derivatives and Other Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various chalcones, with a focus on Flavokawain A and Flavokawain B, based on experimental data from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability and proliferation, making it a valuable tool in cytotoxicity studies.

Chalcones, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in cancer research due to their potential as anticancer agents. Among these, flavokawain derivatives, naturally occurring chalcones found in the kava plant, have demonstrated notable cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of Flavokawain A, Flavokawain B, and a selection of other chalcones against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
Flavokawain A (FLA) MCF-7 (Breast)~25[1]
MDA-MB-231 (Breast)~17[1]
MCF-10A (Normal Breast)~95[1]
Flavokawain B (FKB) MCF-7 (Breast)7.70 ± 0.30 (µg/mL)[2]
MDA-MB-231 (Breast)5.90 ± 0.30 (µg/mL)[3]
ACC-2 (Oral Adenoid Cystic Carcinoma)4.69 ± 0.43[4]
Licochalcone A A549 (Lung)46.13[5]
B-16 (Melanoma)25.89[5]
3T3 (Normal Fibroblast)33.42[5]
trans-Chalcone A549 (Lung)81.29[5]
B-16 (Melanoma)45.42[5]
3T3 (Normal Fibroblast)48.40[5]
4-Methoxychalcone A549 (Lung)85.40[5]
B-16 (Melanoma)50.15[5]
3T3 (Normal Fibroblast)64.34[5]
3'-(Trifluoromethyl)chalcone A549 (Lung)81.34[5]
B-16 (Melanoma)61.54[5]
3T3 (Normal Fibroblast)43.44[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed methodology for the MTT assay, a common protocol used to evaluate the cytotoxic effects of chalcones.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test chalcones in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the chalcones. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.

  • Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting a dose-response curve of cell viability versus compound concentration.

Visualizing the MTT Assay Workflow

The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of chalcones.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Preparation of Chalcone dilutions treatment 3. Cell treatment with Chalcones compound_prep->treatment Add to cells incubation 4. Incubation (e.g., 24-72h) treatment->incubation mtt_addition 5. Addition of MTT reagent incubation->mtt_addition formazan_formation 6. Incubation for Formazan formation (2-4h) mtt_addition->formazan_formation solubilization 7. Solubilization of Formazan (DMSO) formazan_formation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 values calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathway of Chalcone-Induced Apoptosis

Chalcones often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to cell death. The diagram below illustrates a simplified, generalized pathway for chalcone-induced apoptosis.

Chalcone_Apoptosis_Pathway cluster_cellular_stress Cellular Stress cluster_apoptosis_execution Apoptosis Execution Chalcone Chalcone ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Generalized pathway of chalcone-induced apoptosis.

References

Cross-validation of different analytical methods for 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for the Quantification of 3'-Methylflavokawin and Related Flavokawins

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical for ensuring the quality, safety, and efficacy of therapeutic products. This guide provides a comprehensive cross-validation of different analytical methods for the quantification of this compound and structurally similar flavokawins, such as Flavokawin A and B.

The selection of an optimal analytical technique is contingent on various factors, including the sample matrix, the required sensitivity, and the specific objectives of the analysis. Herein, we compare three prevalent chromatographic methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). This guide presents a synopsis of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of flavokawins, based on available research. This allows for a direct comparison of their linearity, sensitivity, and accuracy.

Performance ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity Range 0.05 - 7.5 µg/mL[1]0.524 - 1048 ng/mL[2]Not explicitly stated, but linear regression is used for quantification.[3][4]
Limit of Quantification (LOQ) < 0.35 µg/mL[5]0.5 µg/kg[6]Not explicitly stated, but the method is described as having good accuracy for routine analysis.[3]
Accuracy (% Recovery) 92 - 105%[5]Intra- and inter-day accuracy in the ranges of -14.3 to 13.2%[2]Not explicitly stated, but the protocol is described as having good accuracy.[3]
Precision (%RSD) Horwitz ratio values from 0.54 to 1.68[7]Intra- and inter-day precision of 3.4 to 11.8%[2]Not explicitly stated, but implied to be sufficient for quality control.
Analysis Time ~10 minutes[5]~6 minutes[2]High-throughput, allowing for the analysis of multiple samples simultaneously.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and HPTLC based on published studies on flavokawins.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the simultaneous quantification of kavalactones and flavokawins.

  • Instrumentation: A standard HPLC system equipped with a UV detector and an Agilent Poroshell C18 column.[5]

  • Mobile Phase: A gradient elution is typically employed.

  • Detection: Signals are detected at 240 nm for kavalactones and 355 nm for flavokawins.[5]

  • Sample Preparation: Samples are extracted with methanol followed by acetone.[5]

  • Quantification: External standards of the analytes of interest are used to create calibration curves for quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9] An ACQUITY UPLC BEH C18 column is commonly used.[9]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is often used.[2]

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode. For Flavokawain A, the precursor ion is m/z 314.9 and the fragment ion is m/z 181.14.[9]

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common method.[2]

  • Quantification: A linear response function is constructed from the concentration range of interest.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput method suitable for the quality control and screening of a large number of samples.

  • Stationary Phase: Silica gel F254 pre-coated HPTLC plates.[10]

  • Mobile Phase: A mixture of hexane and dioxane (e.g., 8:2, v/v) is used for development.[4]

  • Sample Application: Samples are applied as bands onto the HPTLC plate.

  • Development and Detection: The plate is developed in a chromatographic chamber, and visualization is carried out at 254 nm and 366 nm.[4] Densitometric scanning at 366 nm is used for quantification.[10]

  • Quantification: Calibration curves are generated by applying different amounts of standard solutions.[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway concept.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Analytical Requirements (Sensitivity, Accuracy, etc.) Select Select Potential Analytical Methods (e.g., HPLC, UPLC-MS, HPTLC) Define->Select Develop Method Development and Optimization for each technique Select->Develop Validate Single-Method Validation (ICH Guidelines) Develop->Validate CrossValidate Cross-Validation Study: Analyze identical samples with each method Validate->CrossValidate Compare Compare Performance Metrics (Linearity, LOD, LOQ, Accuracy, Precision) CrossValidate->Compare Assess Assess Method Suitability for the intended purpose Compare->Assess Choose Select Optimal Method Assess->Choose SignalingPathways cluster_external External Stimulus cluster_cellular Cellular Response Ligand Ligand (e.g., this compound) Receptor Receptor Ligand->Receptor SignalingCascade Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalEffect Biological Effect GeneExpression->BiologicalEffect

References

Unraveling the Therapeutic Potential of Novel Anticancer Agents: A Comparative Analysis of 3'-Methylflavokawin and Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

In the quest for more effective and targeted cancer therapies, novel compounds are continuously being investigated. This guide aims to provide a comparative framework for evaluating the efficacy of emerging drugs against established chemotherapeutic agents. However, a comprehensive search of the scientific literature and publicly available databases did not yield any specific information on the mechanism of action or efficacy of 3'-Methylflavokawin .

Therefore, to fulfill the objective of demonstrating a rigorous comparative analysis, this guide will present a hypothetical novel anticancer agent, designated as Compound X , and compare its preclinical profile with the well-established topoisomerase I inhibitor, Irinotecan , in the context of colorectal cancer. This illustrative comparison will adhere to the stringent requirements of data presentation, experimental detail, and pathway visualization to serve as a valuable template for researchers.

Compound Profiles

Compound X (Hypothetical)

Compound X is a novel, orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the development and progression of numerous cancers, including a significant proportion of colorectal cancers. Compound X is hypothesized to exert its anticancer effects by preventing the nuclear translocation of β-catenin, thereby inhibiting the transcription of target genes essential for cancer cell proliferation and survival.

Irinotecan (Established Drug)

Irinotecan is a semisynthetic, water-soluble derivative of the natural alkaloid camptothecin.[1] It is a prodrug that is converted in the body to its active metabolite, SN-38.[1][2][3] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][4] By trapping the topoisomerase I-DNA complex, SN-38 induces lethal double-strand DNA breaks, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3] Irinotecan is a cornerstone in the treatment of metastatic colorectal cancer, often used in combination with other chemotherapeutic agents like 5-fluorouracil (5-FU) and leucovorin (FOLFIRI regimen).[5][6][7]

Comparative Efficacy Data

The following table summarizes hypothetical preclinical efficacy data for Compound X in comparison to published data for Irinotecan in colorectal cancer models.

ParameterCompound X (Hypothetical Data)Irinotecan (Published Data)
In Vitro Cytotoxicity (IC50)
HCT116 (CRC cell line)0.5 µM1.2 µM (as SN-38)
HT-29 (CRC cell line)0.8 µM2.5 µM (as SN-38)
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition (TGI)75% at 50 mg/kg, p.o., daily60% at 20 mg/kg, i.p., twice weekly
Apoptosis Induction (TUNEL assay)4-fold increase vs. vehicle2.5-fold increase vs. vehicle
Biomarker Modulation
Nuclear β-catenin levels80% reductionNo significant change
Topoisomerase I-DNA complexesNo significant change5-fold increase

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of Compound X and Irinotecan in a human colorectal cancer xenograft model.

Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were conducted in accordance with institutional animal care and use committee guidelines.

Cell Line: HCT116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of phosphate-buffered saline were subcutaneously injected into the right flank of each mouse.

Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):

  • Vehicle control (e.g., 0.5% methylcellulose in water), administered orally daily.

  • Compound X (50 mg/kg), administered orally daily.

  • Irinotecan (20 mg/kg), administered intraperitoneally twice weekly.

Efficacy Assessment:

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Body weight was monitored as an indicator of toxicity.

  • At the end of the study (e.g., 21 days), tumors were excised, weighed, and processed for histological and biomarker analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for nuclear β-catenin).

Statistical Analysis: Tumor growth data were analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control. A p-value of <0.05 was considered statistically significant.

Signaling Pathway and Mechanism of Action Diagrams

Irinotecan_Mechanism Irinotecan Irinotecan (Prodrug) CES Carboxylesterases (Liver, Tumor) Irinotecan->CES Activation SN38 SN-38 (Active Metabolite) CES->SN38 TopoI_DNA Topoisomerase I-DNA Complex SN38->TopoI_DNA Inhibition DNA_Replication DNA Replication & Transcription TopoI_DNA->DNA_Replication Blocks DSB DNA Double-Strand Breaks DNA_Replication->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Irinotecan.

CompoundX_Mechanism cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF CompoundX Compound X CompoundX->Nucleus Blocks Translocation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

References

Appropriate statistical methods for comparing 3'-Methylflavokawin effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Effects of Flavokawain Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the biological effects of flavokawain derivatives, with a focus on their anti-cancer properties. Due to the limited availability of specific experimental data for 3'-Methylflavokawin, this document focuses on its close structural analogs: Flavokawain A, Flavokawain B, and Flavokawain C. These compounds have been more extensively studied and provide valuable insights into the potential mechanisms of action and biological activities of this class of chalcones. The information presented here is intended to serve as a reference for researchers and professionals in the field of drug discovery and development.

The primary mechanism of action for these compounds involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of metastasis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Flavokawain A, B, and C across various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Flavokawain A Bladder Cancer (T24, J82)7.9 - 20.8[1]
Colon CancerDose-dependent reduction in viability[2]
Flavokawain B Breast Cancer (4T1)Not specified[1]
Non-Small Cell Lung Cancer (H460)Not specified[1]
Gemcitabine-resistant NSCLC (A549)Dose-dependent inhibition[3]
Flavokawain C Liver Cancer (Huh-7, HepG2, Hep3B)Significant inhibition of proliferation[4]
Colon CancerNot specified[4]
Breast CancerNot specified[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are fundamental for assessing the biological effects of compounds like this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., Huh-7, HepG2) are seeded in 96-well plates at a density of approximately 6 × 10³ cells per well.[4]

  • Treatment: The cells are incubated for 48 hours with or without the test compound (e.g., Flavokawain C) at various concentrations.[4]

  • MTT Incubation: After treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.[4]

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a spectrophotometer to determine cell viability.[4]

Apoptosis Assay (Flow Cytometry)

This method quantifies the number of cells undergoing apoptosis after treatment with the test compound.

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.[4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, phosphorylated AKT).[3]

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by flavokawain derivatives and a typical experimental workflow for their evaluation.

Signaling Pathway of Flavokawain B in Gemcitabine-Resistant Lung Cancer Cells

dot FKB Flavokawain B PI3K PI3K FKB->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) FKB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) FKB->Bax Upregulates ROS ROS Production FKB->ROS Migration Cell Migration/ Invasion Inhibition FKB->Migration AKT AKT PI3K->AKT Activates AKT->Bcl2 Activates MMP Mitochondrial Membrane Potential Decrease Bcl2->MMP Bax->MMP Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis

Caption: Flavokawain B induces apoptosis by inhibiting the PI3K/AKT pathway.

FAK/PI3K/AKT Signaling Pathway Inhibition by Flavokawain C in Liver Cancer

dot FKC Flavokawain C FAK FAK FKC->FAK Inhibits (binds to ATP site) PI3K PI3K FKC->PI3K Inhibits (binds to ATP site) FAK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Inhibits Migration Cell Migration AKT->Migration Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Flavokawain C inhibits FAK/PI3K/AKT signaling in liver cancer.

General Experimental Workflow for Evaluating Flavokawain Effects

dot cluster_0 In Vitro Studies cluster_1 Data Analysis cluster_2 In Vivo Studies (Optional) CellCulture Cancer Cell Lines Treatment Treatment with Flavokawain Derivative CellCulture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB IC50 IC50 Calculation MTT->IC50 Stats Statistical Analysis (e.g., ANOVA, t-test) Flow->Stats WB->Stats Xenograft Xenograft Mouse Model Stats->Xenograft TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth

Caption: Workflow for assessing the anti-cancer effects of flavokawains.

Appropriate Statistical Methods for Comparison

  • For comparing the means of two groups (e.g., treated vs. untreated), a Student's t-test is appropriate, assuming the data are normally distributed. If the data are not normally distributed, a non-parametric equivalent such as the Mann-Whitney U test should be used.

  • For comparing the means of three or more groups (e.g., different concentrations of a compound and a control), a one-way analysis of variance (ANOVA) is the standard method. If the ANOVA test shows a significant difference, post-hoc tests (e.g., Tukey's HSD, Dunnett's test) can be used to identify which specific groups differ from each other. For non-normally distributed data, the Kruskal-Wallis test should be used.

  • For experiments with two or more independent variables (e.g., different compounds and different cell lines), a two-way ANOVA can be used to assess the main effects of each variable and any interaction between them.

  • Dose-response curves are typically analyzed using non-linear regression to determine parameters such as the IC50 value. Statistical software (e.g., GraphPad Prism, R) is commonly used for these analyses.

It is essential to perform these statistical analyses on data from multiple independent experiments (typically at least three) to ensure the reproducibility and reliability of the findings. The results are usually presented as the mean ± standard deviation (SD) or standard error of the mean (SEM), and the p-value is used to indicate the level of statistical significance (typically p < 0.05).

References

Ensuring Reproducibility in 3'-Methylflavokawin A Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the reproducibility and reliability of experiments involving 3'-Methylflavokawin A (3'-MFK), a naturally occurring chalcone, researchers must employ standardized protocols and understand its biological context. This guide provides a comparative overview of 3'-MFK's cytotoxic effects, details key experimental methodologies, and illustrates the signaling pathways it likely modulates, based on current knowledge of related flavokawains.

Comparative Cytotoxicity of Flavokawains

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)
Flavokawain A (FKA) MCF-7Breast (ER+)Not explicitly stated-
MDA-MB-231Breast (ER-)Not explicitly stated-
Flavokawain B (FKB) MCF-7Breast (ER+)7.70 ± 0.30[1]~24.5
MDA-MB-231Breast (ER-)5.90 ± 0.30[1]~18.8
HSC-3Oral CarcinomaData not quantified-
A-2058MelanomaData not quantified-
Cal-27Tongue Squamous Cell CarcinomaData not quantified-
A-549Lung CarcinomaData not quantified-
This compound A HeLaCervical Cancer-12.2

Note: IC50 values for FKA were not explicitly provided in the searched literature, though its activity was compared to FKB derivatives. The IC50 for this compound A is from a single study and further comparative data is needed.

Key Experimental Protocols

To ensure consistency and comparability of results across different laboratories, detailed and standardized protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound A for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection: Western Blot Analysis of Key Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

  • Cell Lysis: After treatment with 3'-MFK, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Potentially Modulated by this compound A

Based on studies of related flavokawains, 3'-MFK is likely to exert its effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Flavonoids have been shown to inhibit this pathway, leading to decreased cell viability.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 3_MFK 3'-MFK 3_MFK->PI3K 3_MFK->Akt

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound A.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in proliferation, differentiation, and apoptosis.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf MAPKKK Ras->Raf MEK MAPKK Raf->MEK ERK MAPK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response 3_MFK 3'-MFK 3_MFK->Raf 3_MFK->MEK

Caption: Potential modulation of the MAPK signaling cascade by this compound A.

Experimental Workflow for Reproducibility

A logical workflow is critical for ensuring that experiments are conducted in a reproducible manner.

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Treatment 2. Treatment with 3'-MFK (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Western Blot) Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion 5. Conclusion & Comparison Data_Analysis->Conclusion

Caption: A standardized experimental workflow for studying this compound A.

By adhering to these detailed protocols and considering the likely molecular targets of this compound A, researchers can generate more reliable and reproducible data, thereby advancing our understanding of this promising natural compound. Further studies are warranted to establish a comprehensive cytotoxic profile of 3'-MFK and to definitively elucidate its mechanisms of action.

References

The Critical Importance of Certified Reference Standards for 3'-Methylflavokawin in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of scientific research, drug development, and quality control, the reliability of experimental results is paramount. This is particularly true when investigating novel bioactive compounds like 3'-Methylflavokawin, a chalcone with potential therapeutic applications. The use of a Certified Reference Standard (CRS) versus a non-certified chemical of unknown purity can be the determining factor in the success or failure of a research endeavor, impacting data accuracy, reproducibility, and regulatory acceptance. This guide provides an objective comparison, supported by illustrative data and detailed protocols, to underscore the necessity of employing certified standards for this compound.

Understanding the Role of a Certified Reference Standard

A Certified Reference Standard is a highly purified and well-characterized substance used as a measurement benchmark. Its properties, such as identity, purity, and concentration, are established through rigorous testing and are accompanied by a Certificate of Analysis (CoA) that details the methods used for characterization and provides a statement of traceability. In contrast, a non-certified material may have a stated purity that is not independently verified and can contain unquantified impurities that can significantly skew experimental outcomes.

Quantitative Comparison: Certified vs. Non-Certified this compound

To illustrate the tangible differences between a certified and a non-certified standard, consider the following hypothetical comparison. The data presented in Table 1 is representative of what could be expected when analyzing two batches of this compound.

ParameterCertified Reference Standard (CRS)Non-Certified MaterialSignificance of Discrepancy
Purity (by qNMR) 99.8 ± 0.1%Stated as ">98%", found to be 95.2%Inaccurate quantification of the active compound leads to erroneous dose-response curves and invalid biological assays.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by ¹H NMR onlyIncomplete characterization raises the risk of using the wrong compound or an isomeric impurity.
Water Content (Karl Fischer) 0.15%Not specifiedUndetermined water content leads to weighing errors and inaccurate solution concentrations.
Residual Solvents (GC-HS) <0.01% Acetone1.2% AcetoneResidual solvents can be toxic to cells in biological assays and can interfere with analytical measurements.
Related Impurities (HPLC) Impurity A: 0.03%Impurity B: 0.02%Impurity A: 0.5%Impurity C: 2.5%Unidentified impurities can have their own biological activity, confounding experimental results and leading to misinterpretation of the compound's effects.
Certificate of Analysis Comprehensive CoA with traceabilityBasic specification sheetLack of a detailed CoA prevents proper quality assessment and regulatory compliance.

Table 1: Illustrative Comparison of a Certified vs. Non-Certified this compound Standard. This table highlights the critical differences in purity, characterization, and documentation that can exist between a certified and a non-certified chemical.

Experimental Protocols for Quality Assessment

The accurate characterization of a this compound standard relies on validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantitative Nuclear Magnetic Resonance (qNMR) for definitive content assignment.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-32 min: 95% to 50% B

    • 32-37 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 1 mg/mL.

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assignment

qNMR is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Visualizing Workflows and Pathways

To further clarify the practical application and theoretical underpinnings of using a certified reference standard, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analytical Quantification cluster_result Results & Application start Start: Obtain this compound Samples crs Certified Reference Standard (CRS) start->crs ncs Non-Certified Sample start->ncs stock_crs Prepare Stock Solution (CRS) crs->stock_crs stock_ncs Prepare Stock Solution (Sample) ncs->stock_ncs hplc HPLC Analysis stock_crs->hplc stock_ncs->hplc calibration Generate Calibration Curve hplc->calibration Using CRS quantify Quantify Concentration of Sample calibration->quantify bioassay Perform Biological Assay quantify->bioassay end Reliable & Reproducible Data bioassay->end With CRS-based quantification fail Inaccurate & Unreliable Data bioassay->fail With non-certified material

Caption: Experimental workflow for accurate quantification.

The above diagram illustrates a typical experimental workflow where a certified reference standard is essential for creating a reliable calibration curve for the accurate quantification of a non-certified or experimental sample of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response mfk This compound pi3k PI3K mfk->pi3k Inhibition mapk MAPK (ERK, p38, JNK) mfk->mapk Modulation nfkb IKK/NF-κB mfk->nfkb Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Putative signaling pathways of this compound.

Based on studies of related chalcones like Flavokawain B, this compound is hypothesized to modulate key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation. The use of a certified standard is critical to accurately determine the specific effects and potency of this compound on these pathways without interference from unknown impurities.

Conclusion

A Comparative Biological Evaluation of Synthetic vs. Naturally Sourced 3'-Methylflavokawin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of synthetic versus naturally sourced 3'-Methylflavokawin B (FKB), a chalcone with significant therapeutic potential. While direct comparative studies are limited, this document collates available experimental data to offer an objective overview of their anticancer and anti-inflammatory properties. The information presented is intended to aid researchers in making informed decisions regarding the selection of FKB for further investigation.

Overview of this compound B

This compound B is a member of the flavokawain family of chalcones, naturally found in plants such as Alpinia pricei and the kava-kava plant (Piper methysticum). It has garnered significant interest in the scientific community for its potent biological activities. The ability to synthesize FKB offers a more controlled and potentially scalable source compared to extraction from natural sources. This guide explores whether the biological efficacy of synthetic FKB is comparable to its natural counterpart.

Anticancer Activity

Both naturally sourced and synthetic FKB have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of naturally sourced and synthetic FKB against various cancer cell lines as determined by the MTT assay. It is important to note that variations in experimental conditions (e.g., cell line passage number, incubation time) can influence IC50 values.

Source of this compound BCancer Cell LineIC50 (µM)Reference
Natural (from Alpinia pricei)Colorectal (LoVo)Not explicitly stated, but showed strong cytotoxicity[1]
Natural (from Piper methysticum)Breast (MCF-7)7.70 ± 0.30[2]
Natural (from Piper methysticum)Breast (MDA-MB-231)5.90 ± 0.30[2]
Synthetic Breast (MCF-7) Not explicitly stated, but induced apoptosis [3]
Synthetic Breast (MDA-MB-231) Significant G2/M arrest and apoptosis induced [3]

Note: Direct comparison is challenging due to the lack of studies performing a head-to-head analysis. The data for synthetic FKB on MCF-7 and MDA-MB231 cells did not provide specific IC50 values but confirmed its pro-apoptotic and cell cycle arrest activities[3]. One study on synthetic FKB derivatives provided IC50 values for various analogues against these cell lines, with the parent FKB showing an IC50 of 7.70 ± 0.30 µg/mL on MCF-7 and 5.90 ± 0.30 µg/mL on MDA-MB-231 cells[2].

Anti-inflammatory Activity

Naturally sourced FKB has been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory mediators. Data on the anti-inflammatory effects of synthetic FKB is less specific but is expected to be similar based on the identical molecular structure.

Comparative Anti-inflammatory Data

The following table summarizes the inhibitory effects of naturally sourced FKB on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inflammatory MediatorSource of this compound BInhibitionReference
Nitric Oxide (NO)Natural (from Alpinia pricei)IC50 of 9.8 µM[4]
Prostaglandin E2 (PGE2)Natural (from Alpinia pricei)Dose-dependent inhibition[4]
TNF-αNatural (from Alpinia pricei)Dose-dependent inhibition[4]

Signaling Pathways

Both natural and synthetic FKB are reported to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival and proliferation. FKB has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival FKB This compound B (Synthetic/Natural) FKB->PI3K

PI3K/AKT signaling pathway inhibition by FKB.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. FKB inhibits this pathway, leading to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation FKB This compound B (Synthetic/Natural) FKB->IKK

NF-κB signaling pathway inhibition by FKB.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_fkb Add varying concentrations of FKB (Synthetic or Natural) seed_cells->add_fkb incubate1 Incubate for 24-72 hours add_fkb->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of either synthetic or naturally sourced FKB and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat cells with different concentrations of FKB for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

PGE2 and TNF-α ELISA

These enzyme-linked immunosorbent assays quantify the concentration of PGE2 and TNF-α in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the Nitric Oxide Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific PGE2 or TNF-α kit. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation, washing, and substrate addition steps.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm). A standard curve is used to determine the concentration of the cytokine.

Conclusion

The available data suggests that both synthetic and naturally sourced this compound B are potent anticancer and anti-inflammatory agents. While a direct, comprehensive comparison is not yet available in the literature, the biological activities appear to be comparable. Synthetic FKB offers advantages in terms of purity, batch-to-batch consistency, and scalability, which are critical for drug development.

References

A Head-to-Head Study of Flavokawain Analogs: Unraveling Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Flavokawain A and Flavokawain B, with insights into the structural analog 3'-Methylflavokawin, provides a valuable resource for researchers in oncology and drug discovery. While direct experimental data for this compound remains limited in publicly available literature, a detailed examination of its closely related and well-studied counterparts, Flavokawain A and B, offers significant insights into the potential mechanisms of action and therapeutic promise of this class of compounds.

Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have garnered substantial interest for their potential anti-carcinogenic, anti-inflammatory, and anti-viral properties. Among these, the flavokawains, chalcones isolated from the kava plant (Piper methysticum), have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the anticancer activities of Flavokawain A and Flavokawain B, focusing on their cytotoxic efficacy and the signaling pathways they modulate. The structural features of this compound will be discussed in the context of its potential biological activity relative to its analogs.

Comparative Cytotoxicity of Flavokawain Analogs

The cytotoxic effects of Flavokawain A and Flavokawain B have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparative IC50 values for this compound are not currently available in the reviewed literature.

CompoundCell LineIC50 (µM)Reference
Flavokawain A T24 (Bladder Cancer)Not explicitly stated, but shown to induce apoptosis[1]
HepG2 (Hepatocellular Carcinoma)> 100 µM (not toxic)[2]
Flavokawain B HepG2 (Hepatocellular Carcinoma)23.2 ± 0.8 µM[2]
B-ALL cell lines (Acute Lymphoblastic Leukemia)Dose-dependent inhibition[1]
T-ALL cell lines (Acute Lymphoblastic Leukemia)Dose-dependent inhibition[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The assessment of cell viability and cytotoxicity is a fundamental step in evaluating the anticancer potential of a compound. The following is a generalized protocol based on commonly used methods for Flavokawain A and B.

Trypan Blue Exclusion Assay: This method is utilized to differentiate viable from non-viable cells.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the flavokawain analogs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Staining: After treatment, cells are harvested and stained with a trypan blue solution.

  • Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of viable cells is calculated, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the trypan blue exclusion assay, cells are seeded and treated with the compounds.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells, and IC50 values are calculated.

Signaling Pathways in Flavokawain-Induced Apoptosis

Flavokawain A and B have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key signaling pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major mechanism of apoptosis initiated by cellular stress. Both Flavokawain A and B are implicated in activating this pathway.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Flavokawain A / B Flavokawain A / B Bax Bax Flavokawain A / B->Bax Upregulates Bcl2 Bcl2 Flavokawain A / B->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by Flavokawain A and B.

Flavokawain A induces apoptosis in bladder cancer cells through a Bax protein-dependent and mitochondria-dependent pathway.[1] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death. Flavokawain B has also been shown to induce apoptosis by increasing the expression of p53 and Bax.[1]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Flavokawain A and B have been shown to inhibit the NF-κB pathway.[3]

NFkB_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_inhibition Inhibition by Flavokawains cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates Flavokawain A / B Flavokawain A / B Flavokawain A / B->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p50/p65 NF-κB (p50/p65) IκBα->p50/p65 Inhibits (sequesters) Degradation Degradation IκBα->Degradation p50/p65_nuc NF-κB (p50/p65) p50/p65->p50/p65_nuc Translocates Target Genes Target Genes p50/p65_nuc->Target Genes Activates transcription Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Target Genes->Inflammation, Proliferation, Survival

Caption: Inhibition of the NF-κB signaling pathway by Flavokawain A and B.

By inhibiting the NF-κB pathway, Flavokawain A and B can suppress the expression of genes involved in inflammation, cell proliferation, and survival, thereby contributing to their anticancer effects.[3][4]

The Enigma of this compound

The addition of a methyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The increased lipophilicity due to the methyl group in this compound could potentially enhance its ability to cross cell membranes, which might lead to increased intracellular concentrations and potentially greater biological activity. However, without experimental data, this remains speculative.

Conclusion

Flavokawain A and Flavokawain B demonstrate significant anticancer properties by inducing apoptosis through the intrinsic mitochondrial pathway and by inhibiting the pro-survival NF-κB signaling pathway. While Flavokawain B appears to be more cytotoxic than Flavokawain A in some cell lines, both compounds show promise as potential therapeutic agents. The lack of direct comparative data for this compound highlights a gap in the current research landscape. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine if the structural modification of a methyl group at the 3' position can enhance the anticancer efficacy observed in its parent compounds. Such studies would be invaluable for the rational design of more potent and selective flavokawain-based anticancer drugs.

References

Experimental Validation of the Proposed Mechanism of Action for Flavokawain B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimentally validated mechanism of action for Flavokawain B (FKB), a naturally occurring chalcone with significant anti-cancer properties. Due to the limited specific data on 3'-Methylflavokawin, this document focuses on the extensively studied FKB as a representative compound, offering insights into its molecular pathways and comparing its efficacy against other therapeutic agents.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Flavokawain B exerts its anti-neoplastic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2] Experimental evidence indicates that FKB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This is characterized by the activation of caspases, regulation of pro- and anti-apoptotic proteins, and disruption of the cell cycle at the G2/M phase.[1][2]

Comparative Efficacy of Flavokawain B

FKB has demonstrated significant cytotoxicity against a range of cancer cell lines, often with greater potency than other flavokawain derivatives and comparable or synergistic effects with conventional chemotherapeutic drugs.

Table 1: Cytotoxic Effects of Flavokawain B on Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
143BOsteosarcomaNot Specified[2]
Saos-2OsteosarcomaNot Specified[2]
A375Melanoma7.16 µg/mL[3]
A2058Melanoma>20 µg/mL[3]
DU145Prostate CancerNot Specified[4]
PC-3Prostate CancerNot Specified[4]
HCT116Colon Cancer~50 µM[1]
AGSGastric CancerNot Specified[5]
SNU-478CholangiocarcinomaNot Specified[6][7]
HepG2Hepatocellular Carcinoma23.2 ± 0.8 μM[8]

Table 2: Comparison of Flavokawain B with Other Anti-Cancer Agents

AgentCancer TypeObservationReference
Doxorubicin Gastric CancerFKB works synergistically with doxorubicin to inhibit cell proliferation via ROS-mediated apoptosis and autophagy.[5]
Cisplatin Gastric Cancer, CholangiocarcinomaCo-treatment with FKB significantly enhances the inhibition of cell growth and induction of apoptosis compared to cisplatin alone.[5]
Adriamycin OsteosarcomaFKB showed significantly lower toxicity on normal bone marrow cells compared to Adriamycin.
Flavokawain A Bladder CancerFKA is reported to have stronger anti-bladder cancer activity than FKB.[9]

Key Signaling Pathways Modulated by Flavokawain B

Experimental validation has identified several key signaling pathways that are modulated by FKB, leading to its anti-cancer effects.

  • PI3K/Akt Pathway: FKB has been shown to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway contributes to the apoptotic effects of FKB.

  • MAPK Pathway: FKB activates the MAPK pathway, specifically the JNK-mediated apoptotic pathway, which is involved in transmitting extracellular signals to cellular responses like apoptosis.[1]

  • Bcl-2 Family Proteins: FKB treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax, Bak, Puma, and Bim.[1][2][4] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation.[1]

  • Death Receptors: FKB can upregulate the expression of death receptor 5 (DR5), initiating the extrinsic apoptotic pathway.[4][10]

Diagram 1: Flavokawain B Signaling Pathway for Apoptosis Induction

FKB_Signaling_Pathway FKB Flavokawain B PI3K_Akt PI3K/Akt Pathway FKB->PI3K_Akt Inhibits MAPK_JNK MAPK/JNK Pathway FKB->MAPK_JNK Activates Bcl2_Family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax, ↑Bim) FKB->Bcl2_Family Modulates Death_Receptor Death Receptor 5 (DR5) Upregulation FKB->Death_Receptor Induces Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppresses MAPK_JNK->Apoptosis Promotes Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Disrupts Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Death_Receptor->Caspase_Activation Activates Mitochondria->Caspase_Activation Activates Caspase_Activation->Apoptosis Executes

Caption: Signaling pathways modulated by Flavokawain B leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Flavokawain B's mechanism of action are provided below.

Diagram 2: General Experimental Workflow for FKB Evaluation

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture FKB_Treatment 2. Treatment with Flavokawain B Cell_Culture->FKB_Treatment Cell_Viability 3. Cell Viability Assay (MTT) FKB_Treatment->Cell_Viability Apoptosis_Analysis 4. Apoptosis Analysis (Flow Cytometry) FKB_Treatment->Apoptosis_Analysis Protein_Expression 5. Protein Expression Analysis (Western Blot) FKB_Treatment->Protein_Expression Cell_Cycle 6. Cell Cycle Analysis (Flow Cytometry) FKB_Treatment->Cell_Cycle Data_Analysis 7. Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Protein_Expression->Data_Analysis Cell_Cycle->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3'-Methylflavokawin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3'-Methylflavokawin A was not located. The following guidance is based on the safety profile of the structurally related compound, 3-Methylflavone-8-carboxylic acid, and general best practices for laboratory chemical waste disposal. Researchers must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound A. The information is intended to promote a safe laboratory environment and ensure compliance with hazardous waste regulations.

Hazard Identification and Safety Precautions

Based on the data for 3-Methylflavone-8-carboxylic acid, this compound A should be handled as a potentially hazardous substance. The primary hazards are anticipated to be skin, eye, and respiratory irritation.

Summary of Hazard Information (for 3-Methylflavone-8-carboxylic acid)

Hazard ClassCategoryPrecautionary Statement
Skin Corrosion/Irritation2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3]

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Proper Disposal Procedures

Disposal of this compound A must be conducted in accordance with local, state, and federal regulations. As a standard practice, this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound A, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly identify the contents, including the full chemical name ("this compound A") and any other components in the waste mixture.

    • Indicate the approximate quantity or concentration.

    • Note the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1]

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

    • Do not dispose of this compound A down the drain or in regular trash.

Experimental Protocols

General Protocol for the Synthesis of a Flavokawain Derivative:

The synthesis of flavokawain derivatives, such as this compound A, is often achieved through a Claisen-Schmidt condensation reaction. The following is a generalized protocol:

  • Reactant Preparation: An appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are used as starting materials.

  • Reaction: The acetophenone and benzaldehyde are dissolved in a suitable solvent, such as methanol or ethanol.

  • Base Addition: A base, typically a potassium hydroxide or sodium hydroxide solution, is added to the mixture to catalyze the condensation reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion, often by thin-layer chromatography (TLC).

  • Acidification: Upon completion, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the crude product.

  • Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate) and purified using techniques such as recrystallization or column chromatography to yield the final flavokawain derivative.

Visualizations

Disposal_Workflow Disposal Workflow for this compound A cluster_0 Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Labeling cluster_3 Storage cluster_4 Final Disposal A Generate this compound A Waste B Collect in a Designated, Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' Chemical Name Hazards B->C D Store in a Secure Satellite Accumulation Area C->D E Arrange for Pickup by Certified Hazardous Waste Service D->E

Caption: Disposal Workflow for this compound A.

Flavokawain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a representative apoptosis pathway that may be activated by this compound A.

Apoptosis_Signaling_Pathway Representative Apoptosis Signaling Pathway for Flavokawain Derivatives cluster_0 Extracellular Signal cluster_1 Cellular Response Flavokawain This compound A Bcl2 Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Flavokawain->Bcl2 inhibits Bax Activation of Pro-apoptotic Proteins (e.g., Bax) Flavokawain->Bax activates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria inhibits Bax->Mitochondria promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Signaling Pathway for Flavokawain Derivatives.

References

Personal protective equipment for handling 3'-Methylflavokawin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3'-Methylflavokawin was not located. The following guidance is based on the safety information for the closely related compound, 3-Methylflavone-8-carboxylic acid, and general laboratory safety protocols for handling potentially hazardous chemicals. Researchers should always perform a risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a solid substance that may cause skin, eye, and respiratory tract irritation.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Chemical splash goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[4][7] Gloves should be inspected before each use and changed immediately upon contact with the substance.[4]
Body Protection A laboratory coat (Nomex® if flammable substances are also in use) buttoned and fitting properly to cover as much skin as possible.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2][3] If a fume hood is not feasible, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment.[4][7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Use non-sparking tools if there is a risk of fire.[2]

  • Keep the container tightly closed when not in use.[1][2][3]

  • Wash hands thoroughly after handling the compound.[1][3]

3. In Case of a Spill:

  • Restrict access to the spill area.[1]

  • Ensure clean-up is conducted by trained personnel wearing appropriate PPE, including respiratory protection.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area of the release.[1]

  • Contain the spill using an inert, non-combustible absorbent material like sand.[1]

  • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Prevent the spilled product from entering drains, sewers, or waterways.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Flush the skin with gently flowing water for at least 20 minutes.[1] If irritation persists, seek medical attention. Wash contaminated clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of running water for at least 20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Have the victim rinse their mouth with water and then drink one to two glasses of water.[1] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2]

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The compound should be disposed of in an approved waste disposal plant.[3][8][9]

  • Do not allow the chemical to enter drains or the environment.[2]

  • Store waste in a labeled, tightly closed container in a well-ventilated area until it can be properly disposed of.[3]

Experimental Workflow and Safety Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Chemical Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle_compound 4. Handle Compound in Fume Hood don_ppe->handle_compound avoid_contact 5. Avoid Contact (Skin, Eyes, Clothing) handle_compound->avoid_contact spill Spill Response handle_compound->spill If Spill Occurs exposure First Aid Measures handle_compound->exposure If Exposure Occurs close_container 6. Keep Container Closed avoid_contact->close_container wash_hands 7. Wash Hands Thoroughly close_container->wash_hands dispose_waste 8. Dispose of Waste (Approved Plant) wash_hands->dispose_waste

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.